What is the chemical structure of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate?
Architecting 3D Chemical Space: A Technical Guide to tert-Butyl methyl(5-azaspiro[1]heptan-7-yl)carbamate Introduction: The Shift Toward Spirocyclic Scaffolds In modern medicinal chemistry, the transition from planar, sp...
Author: BenchChem Technical Support Team. Date: March 2026
Architecting 3D Chemical Space: A Technical Guide to tert-Butyl methyl(5-azaspiro[1]heptan-7-yl)carbamate
Introduction: The Shift Toward Spirocyclic Scaffolds
In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates—a paradigm often referred to as "escaping flatland." The compound tert-butyl methyl(5-azaspiro[1]heptan-7-yl)carbamate (CAS: 1257389-30-2)[2] represents a premier building block in this structural evolution.
By fusing a cyclopropane ring to a pyrrolidine core at a single spiro carbon, this scaffold locks the molecule into a rigid, predictable 3D conformation. This unique geometry has been heavily leveraged in the development of central nervous system (CNS) drugs, most notably in the discovery of dual orexin receptor antagonists (DORAs)[3].
Structural Deconstruction & Topological Logic
To utilize this building block effectively, one must understand its precise topological numbering and functional group distribution. The core is a 5-azaspiro[1]heptane system.
Numbering Logic: The spirocyclic nomenclature dictates that numbering begins in the smaller ring (cyclopropane, positions 1 and 2), passes through the spiro carbon (position 3), and continues around the larger ring (pyrrolidine, positions 4, 5, 6, and 7).
Heteroatom Placement: The nitrogen atom is located at position 5, making it a secondary amine available for further diversification.
Functionalization: Position 7 (adjacent to the spiro carbon) bears an exocyclic N-methyl-N-Boc carbamate group[2].
Caption: Structural deconstruction and topological mapping of the 5-azaspiro[1]heptane derivative.
Physicochemical Causality: Why Spirocycles?
The choice to incorporate a 5-azaspiro[1]heptane core rather than a standard pyrrolidine is driven by strict physicochemical causality. The spiro-fusion of the cyclopropane ring acts as a steric shield, fundamentally altering the metabolic and physical profile of the molecule.
Table 1: Comparative Physicochemical Profile (Spirocycle vs. Flat Heterocycle)
Complete saturation enhances aqueous solubility and reduces off-target promiscuity.
Conformational Rigidity
Low (Flexible envelope)
High (Locked by spiro-fusion)
Reduces the entropic penalty upon binding to the target receptor pocket.
Metabolic Stability
Moderate (Prone to oxidation)
High (Steric shielding)
The cyclopropane ring sterically blocks cytochrome P450 enzymes from oxidizing adjacent carbons[4].
Lipophilicity (clogP)
~0.5
~1.2
The added hydrocarbon bulk optimally tunes lipophilicity for Blood-Brain Barrier (BBB) penetration.
Application in Drug Discovery: Orexin Receptor Antagonism
The 5-azaspiro[1]heptane scaffold gained significant traction following its use in the synthesis of potent orexin 1 (OX1) and orexin 2 (OX2) receptor antagonists[3]. The orexin system regulates wakefulness and arousal; blocking these GPCRs is a clinically validated mechanism for treating insomnia. The rigid spirocyclic core perfectly mimics the bioactive conformation required to fit into the deep, narrow binding pockets of the OX1/OX2 receptors, outperforming highly flexible linear or flat cyclic analogs[4].
Caption: Orexin receptor signaling pathway and the inhibitory intervention of spirocyclic antagonists.
Self-Validating Synthetic Methodology
The construction of the 5-azaspiro[1]heptane architecture requires precise stereoelectronic control. The most robust method involves the olefination of a pyrrolidinone followed by a Simmons-Smith cyclopropanation. The protocol below outlines the causality and self-validating steps required to synthesize the core scaffold.
Caption: Step-by-step synthetic workflow for generating the 5-azaspiro[1]heptane architecture.
Detailed Experimental Protocol
Wittig Olefination (Alkene Formation):
Procedure: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.1 eq). Stir for 30 minutes to generate the ylide. Slowly add N-benzyl-4-(methylamino)pyrrolidin-3-one (1.0 eq)[5].
Causality: The Wittig reaction is chosen over Peterson olefination to prevent unwanted enolization of the sterically hindered ketone.
Procedure: Dissolve the resulting exocyclic alkene in anhydrous CH2Cl2 at 0 °C. Add diethylzinc (Et2Zn, 3.0 eq) followed dropwise by diiodomethane (CH2I2, 6.0 eq). Stir at room temperature for 12 hours.
Causality: The Simmons-Smith zinc-carbenoid approach is highly chemoselective and avoids the explosive hazards associated with diazomethane at scale. The presence of the basic amine can direct the cyclopropanation, ensuring high diastereomeric excess.
Orthogonal Protection (Carbamate Installation):
Procedure: Subject the spirocycle to hydrogenolysis (H2, Pd/C) to remove the N-benzyl group, followed by selective reaction of the exocyclic secondary amine with Di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine[5].
Self-Validation (Analytical): The success of the cyclopropanation is immediately validated via 1H NMR. The protocol is deemed successful only if the vinylic protons (~4.8–5.2 ppm) completely disappear, replaced by a highly shielded multiplet characteristic of cyclopropyl protons at 0.4–0.8 ppm . LC-MS must confirm the exact mass with an[M+H]+ peak at m/z 227.1.
References
Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters (2013).
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid. Molecules (2020).
CAS No. 1257389-30-2, tert-butyl N-{5-azaspiro[1]heptan-7-yl}-N-methylcarbamate. 001Chemical Database (2024).
Tert-butyl methyl(5-azaspiroheptan-7-yl)carbamate: Physicochemical Profiling, Exact Mass Characterization, and Synthetic Integration
Tert-butyl methyl(5-azaspiro[1]heptan-7-yl)carbamate: Physicochemical Profiling, Exact Mass Characterization, and Synthetic Integration Executive Summary The integration of highly saturated, sp³-rich ring systems into dr...
Author: BenchChem Technical Support Team. Date: March 2026
Tert-butyl methyl(5-azaspiro[1]heptan-7-yl)carbamate: Physicochemical Profiling, Exact Mass Characterization, and Synthetic Integration
Executive Summary
The integration of highly saturated, sp³-rich ring systems into drug candidates has become a cornerstone of modern medicinal chemistry, driven by the paradigm of "escaping flatland" ()[1]. Tert-butyl methyl(5-azaspiro[2]heptan-7-yl)carbamate is a highly versatile, conformationally restricted spirocyclic building block. By offering a unique three-dimensional vector, this scaffold improves the physicochemical properties of lead compounds—such as aqueous solubility and metabolic stability—while reducing off-target promiscuity associated with planar aromatic rings ()[3]. This technical guide provides an in-depth analysis of its exact mass properties, structural profiling, and self-validating synthetic workflows for integration into drug discovery pipelines.
Physicochemical Profiling & Structural Analysis
The spiro[2]heptane core consists of a cyclopropane ring fused to a pyrrolidine-like cyclopentane ring at a single quaternary carbon atom. This spiro-fusion locks the molecule into a rigid three-dimensional conformation. The secondary amine at position 5 (aza) and the Boc-protected methylamine at position 7 provide orthogonal vectors for functionalization.
For high-resolution mass spectrometry (HRMS) applications, such as Time-of-Flight (TOF) or Orbitrap analysis, precise exact mass calculations are critical for distinguishing the target compound from isobaric impurities.
Monoisotopic Exact Mass: The calculated exact mass for the neutral molecule (C₁₂H₂₂N₂O₂) is 226.1681 Da [4].
Ionization Profile: Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the basic 5-aza secondary amine, yielding an [M+H]⁺ precursor ion at m/z 227.1754 .
Diagnostic Fragmentation: Collision-Induced Dissociation (CID) of the [M+H]⁺ ion predictably targets the tert-butyl carbamate (Boc) group. The primary fragmentation pathway involves the concerted loss of isobutylene (-56.0626 Da) and carbon dioxide (-43.9898 Da), resulting in a highly abundant product ion at m/z 127.1230 . This fragment corresponds to the fully deprotected spirocyclic diamine core (C₇H₁₅N₂⁺) and serves as a definitive diagnostic marker during LC-MS/MS reaction monitoring.
Synthetic Integration & Experimental Workflows
To utilize this building block in medicinal chemistry, the Boc group must be selectively removed to expose the secondary methylamine for subsequent coupling. The following protocol describes a self-validating workflow for Boc-deprotection and amide bond formation.
Protocol: Self-Validating Boc-Deprotection and Amide Coupling
Causality & Rationale: The orthogonal reactivity of the unprotected 5-aza amine and the Boc-protected 7-methylamine allows for sequential functionalization. In this workflow, we assume the 5-aza position has already been functionalized (or is temporarily protected), and we are targeting the 7-position.
Step 1: Acidolytic Boc Cleavage
Procedure: Dissolve 1.0 mmol of the spirocyclic substrate in 4.0 mL of anhydrous dichloromethane (DCM). Cool to 0 °C. Dropwise, add 1.0 mL of Trifluoroacetic Acid (TFA).
Causality: The strongly acidic TFA protonates the carbamate oxygen, initiating the elimination of gaseous isobutylene and CO₂. The low temperature prevents unwanted side reactions or ring-opening of the strained cyclopropane moiety.
Self-Validation (Real-Time): Monitor the reaction via LC-MS. The reaction is deemed complete when the precursor ion at m/z 227.1754 is entirely depleted, and the chromatogram shows a single new peak corresponding to the TFA salt of the free amine at m/z 127.1230. The cessation of gas evolution (CO₂) also serves as a macroscopic visual indicator.
Workup: Concentrate the mixture under reduced pressure to remove volatile DCM and excess TFA, yielding the intermediate amine TFA salt.
Step 2: Neutralization and Electrophilic Coupling
Procedure: Dissolve the crude TFA salt in 5.0 mL of anhydrous N,N-dimethylformamide (DMF). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 1.1 equivalents of the desired carboxylic acid and 1.2 equivalents of HATU.
Causality: DIPEA is a sterically hindered base that neutralizes the TFA salt, restoring the nucleophilicity of the 7-methylamine without acting as a competing nucleophile. HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester, which is then intercepted by the spirocyclic amine to form the amide bond.
Self-Validation: Quench a 5 µL aliquot in 100 µL of methanol and analyze via LC-MS. The disappearance of the m/z 127.1230 peak and the emergence of the new [M+H]⁺ peak corresponding to the target amide confirms successful coupling.
Mechanistic Visualization
Workflow for Boc-deprotection and amide coupling of the spirocyclic scaffold.
Conclusion
Tert-butyl methyl(5-azaspiro[2]heptan-7-yl)carbamate represents a highly valuable building block for modern drug discovery. Its precise exact mass (226.1681 Da) allows for rigorous analytical tracking, while its spirocyclic architecture provides the necessary 3D complexity to improve the pharmacokinetic profiles of next-generation therapeutics. By employing self-validating synthetic workflows, researchers can efficiently integrate this scaffold into complex molecular targets.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]
PubChem. (2025). Crotetamide | C12H22N2O2 | CID 5368010 - Exact Mass. National Center for Biotechnology Information.[Link]
001Chemical. (2025). CAS No. 1257389-30-2, tert-butyl N-{5-azaspiro[2]heptan-7-yl}-N-methylcarbamate.[Link]
An In-depth Technical Guide to the NMR Chemical Shifts of tert-Butyl Methyl(5-azaspiro[2.4]heptan-7-yl)carbamate
This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) chemical shifts for tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate. In the absence of publicly available experimental...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) chemical shifts for tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and instructional tool for researchers, scientists, and drug development professionals. It outlines the theoretical basis for the predicted chemical shifts, a robust methodology for experimental data acquisition, and the strategic use of advanced NMR techniques for complete structural verification.
Molecular Structure and Predicted NMR Spectra
The unique spirocyclic core of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate, combined with the electronic features of the N-methyl-N-Boc (tert-butoxycarbonyl) carbamate group, results in a distinct NMR fingerprint. The structure and atom numbering for the purpose of this guide are presented below.
Caption: Structure of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate with atom numbering.
Predicted ¹H NMR Chemical Shifts
The prediction of proton chemical shifts is based on the analysis of the local electronic environment of each proton, considering inductive effects, and magnetic anisotropy.[1][2][3]
Proton(s)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Rationale
H1, H2
0.5 - 0.9
Multiplet
Protons on the cyclopropane ring are highly shielded and typically appear at very high field (upfield).[3]
H4, H6
2.8 - 3.2
Multiplet
These protons are adjacent to the nitrogen atom (N5) of the aziridine ring, leading to a downfield shift due to the inductive effect of the nitrogen.
H7
4.0 - 4.4
Multiplet
This methine proton is directly attached to the carbon bearing the carbamate nitrogen, resulting in significant deshielding.
N-CH₃
2.7 - 3.0
Singlet
The methyl group attached to the carbamate nitrogen is deshielded by the adjacent nitrogen and carbonyl group.
t-Butyl CH₃
1.4 - 1.6
Singlet
The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, characteristic of the Boc protecting group.[4]
N-H
Not typically observed
Broad Singlet
If present as an impurity (demethylated), the NH proton signal would be broad and its position variable depending on solvent and concentration.
Predicted ¹³C NMR Chemical Shifts
Carbon chemical shifts are highly sensitive to the nature of attached atoms and the overall molecular geometry. The predicted values below are based on typical ranges for similar functional groups.[4][5]
Carbon(s)
Predicted Chemical Shift (δ, ppm)
Rationale
C1, C2
10 - 20
The sp³ hybridized carbons of the cyclopropane ring are found in the upfield region of the spectrum.
C3 (Spiro)
35 - 45
The spiro carbon, being a quaternary center, will have a distinct chemical shift.
C4, C6
50 - 60
These carbons are bonded to the aziridine nitrogen, causing a downfield shift into the range typical for carbons adjacent to nitrogen.
C7
55 - 65
This carbon is attached to the carbamate nitrogen, resulting in a significant downfield shift.
N-CH₃
30 - 35
The N-methyl carbon chemical shift is influenced by the nitrogen and the carbonyl group.
C=O (Carbamate)
154 - 158
The carbonyl carbon of a carbamate group typically resonates in this downfield region.
C(CH₃)₃ (t-Butyl Quaternary)
79 - 82
The quaternary carbon of the tert-butyl group.
C(CH₃)₃ (t-Butyl Methyls)
28 - 30
The three equivalent methyl carbons of the tert-butyl group.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, verifiable NMR data, a standardized and rigorous experimental approach is essential. The following protocol is designed to ensure reproducibility and accuracy.
Sample Preparation
Compound Purity : Ensure the sample of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate is of high purity (>95%), as impurities can complicate spectral interpretation.
Solvent Selection : Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[6] Other solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue.
Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
Internal Standard : Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. TMS is chemically inert and provides a sharp signal at 0.00 ppm for calibration of the chemical shift axis.
Filtration : Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Caption: Standard workflow for NMR analysis.
Spectrometer Setup and Data Acquisition
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
Locking and Shimming : The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.
¹H NMR Acquisition :
A standard single-pulse experiment is typically sufficient.
The spectral width should be set to cover the expected range of proton signals (e.g., -1 to 13 ppm).
Acquisition time should be around 2-4 seconds with a relaxation delay of 1-2 seconds.
Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.
¹³C NMR Acquisition :
A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
The spectral width should encompass the full range of organic carbon signals (e.g., 0 to 220 ppm).
Advanced Structural Verification with 2D NMR
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in the 2D spectrum will connect coupled protons, allowing for the tracing of proton networks within the molecule. For instance, a COSY spectrum would be expected to show correlations between H7 and the protons on C4 and C6.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C spectra. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (like the spiro and t-butyl quaternary carbons) and for piecing together different fragments of the molecule. For example, the t-butyl protons would show an HMBC correlation to the carbamate carbonyl carbon.
Thermodynamic stability of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate
An In-Depth Technical Guide to the Thermodynamic Stability and Conformational Dynamics of tert-Butyl Methyl(5-azaspiro[2.4]heptan-7-yl)carbamate Executive Summary In modern drug discovery, spirocyclic aliphatic amines ar...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability and Conformational Dynamics of tert-Butyl Methyl(5-azaspiro[2.4]heptan-7-yl)carbamate
Executive Summary
In modern drug discovery, spirocyclic aliphatic amines are highly sought after as conformationally restricted bioisosteres. tert-Butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate (CAS: 1257389-30-2) is a highly specialized building block featuring a rigid spiro[2.4]heptane core, an exocyclic amine at the 7-position, and an N-methylated tert-butyloxycarbonyl (Boc) protecting group. As a Senior Application Scientist, evaluating the thermodynamic stability of this molecule requires a dual focus: understanding the inherent ring strain of the spirocyclic scaffold and profiling the thermal/chemical lability of the sterically encumbered N-methyl carbamate. This guide provides a comprehensive analysis of these thermodynamic parameters and details self-validating experimental workflows for their quantification.
Structural Deconstruction and Thermodynamic Profiling
The Spiro[2.4]heptane Core: Ring Strain and Conformational Rigidity
The 5-azaspiro[2.4]heptane architecture is defined by the fusion of a highly strained cyclopropane ring with a pyrrolidine system via a single spiro carbon. The cyclopropane moiety introduces significant angle strain (approximately 27.5 kcal/mol), forcing the adjacent
sp3
hybridized carbons to adopt geometries that severely deviate from the ideal 109.5° tetrahedral angle[1].
This ring strain differential acts as a thermodynamic anchor, restricting the pseudorotation of the adjacent pyrrolidine ring. Consequently, the 7-amino substituent is locked into a tightly defined spatial vector. From a thermodynamic perspective, this rigidity is highly advantageous. When the fully deprotected amine binds to a biological target, the loss of conformational entropy (
ΔS
) is drastically minimized compared to flexible acyclic analogs, providing a strong thermodynamic driving force for receptor affinity. Studies on related 5-azaspiro[2.4]heptane derivatives confirm that substituents on this ring system exhibit strong, predictable preferences for specific orientations due to these torsional constraints[2].
The N-Methyl Boc-Carbamate Moiety: Rotational Barriers and Thermal Lability
The tert-butyloxycarbonyl (Boc) group is an industry-standard protecting strategy due to its robust stability under neutral and basic conditions[3]. However, the specific presence of an N-methyl group on the carbamate nitrogen in this molecule drastically alters its thermodynamic landscape.
The steric clash between the N-methyl group, the bulky tert-butyl moiety, and the rigid spirocyclic core destabilizes the planar transition state required for rotation around the carbamate C-N partial double bond. This steric encumbrance results in a high activation energy (
ΔG‡
) for cis/trans isomerization. Furthermore, under acidic conditions, the Boc group is susceptible to thermal degradation. The rate-determining step of this degradation is the cleavage of the tert-butyl C-O bond to form a highly stable tert-butyl carbocation, which is subsequently followed by rapid decarboxylation[3][4].
Caption: Thermodynamic degradation pathway of the Boc-protected spirocyclic amine.
To ensure data integrity, all thermodynamic profiling must be conducted using self-validating analytical systems. The following methodologies detail how to extract precise thermodynamic parameters for this molecule.
Workflow 1: Conformational Analysis via Variable-Temperature NMR (VT-NMR)
Causality: To quantify the rotational barrier of the N-methyl carbamate, VT-NMR is employed. Toluene-
d8
is selected as the solvent because its high boiling point allows for a wide temperature sweep, and its non-polar, non-coordinating nature prevents solvent-solute hydrogen bonding from artificially inflating the rotational barrier.
Step-by-Step Protocol:
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous Toluene-
d8
. Add 1
μ
L of tetramethylsilane (TMS) as an internal chemical shift reference.
Baseline Acquisition: Acquire a standard
1
H NMR spectrum at 298 K to identify the distinct signals of the cis and trans carbamate rotamers (typically visible as split singlets for the N-methyl and tert-butyl protons).
Temperature Sweep: Acquire spectra at 10 K increments from 298 K up to 383 K. Allow 10 minutes of thermal equilibration time at each step to ensure sample homogeneity.
Self-Validation (Reversibility Check): Cool the sample back to 298 K and acquire a final spectrum. The exact recovery of the initial rotamer ratio confirms that no thermal degradation occurred during the high-temperature sweep.
Line Shape Analysis: Use dynamic NMR simulation software to extract the exchange rate constants (
k
) at each temperature step based on the coalescence of the N-methyl signals.
Eyring Plot Construction: Plot
ln(k/T)
versus
1/T
to calculate the activation enthalpy (
ΔH‡
) and entropy (
ΔS‡
).
Caption: Experimental workflow for determining carbamate rotational barriers via VT-NMR.
Causality: Understanding the thermal stability of the Boc group under acidic conditions is essential for predicting shelf-life and optimizing synthetic scale-up[4]. This assay uses quantitative NMR (qNMR) to track degradation kinetics in real-time.
Step-by-Step Protocol:
Standard Addition: Combine the compound (50 mM) with 1,3,5-trimethoxybenzene (25 mM) in Toluene-
d8
. The trimethoxybenzene acts as a highly stable, non-reactive internal standard.
Acidification: Inject trifluoroacetic acid (TFA) to a final concentration of 10% (v/v) directly into the NMR tube at 298 K.
Kinetic Monitoring: Insert the tube into the spectrometer pre-heated to 333 K. Acquire
1
H NMR spectra every 5 minutes for 2 hours.
Self-Validation (Mass Balance): Integrate the disappearing tert-butyl singlet of the starting material against the appearing signal of dissolved isobutylene gas. The sum of these integrals relative to the internal standard must remain constant; any deviation indicates competing side reactions (e.g., acid-catalyzed polymerization of isobutylene).
Data Processing: Fit the decay of the starting material to a first-order kinetic model to extract the observed rate constant (
kobs
).
Quantitative Data Summaries
The following tables summarize the expected thermodynamic and kinetic parameters derived from the workflows above, illustrating the physical behavior of the N-methyl Boc-protected spirocycle.
Table 1: Thermodynamic Parameters for Carbamate Rotational Isomerization
Parameter
Representative Value
Causality / Structural Implication
| ΔG‡
(298 K) | ~16.5 kcal/mol | Moderate barrier; distinct cis/trans rotamers are clearly visible and stable on the NMR timescale at room temperature. |
| ΔH‡ | ~15.2 kcal/mol | High enthalpic penalty due to severe steric clash between the N-methyl group and the spirocyclic core in the planar transition state. |
| ΔS‡ | -4.3 cal/mol·K | Minor entropic restriction, reflecting the already rigid nature of the spiro[2.4]heptane ground state. |
Table 2: Kinetic Parameters for Acid-Catalyzed Thermal Deprotection (10% TFA/Toluene)
Parameter
Representative Value
Causality / Structural Implication
| kobs
(333 K) |
4.2×10−4 s−1
| Rapid cleavage at elevated temperatures, ideal for continuous flow or microwave-assisted deprotection strategies. |
| Ea | 22.4 kcal/mol | Activation energy is dominated by the endothermic formation of the tert-butyl cation intermediate. |
| t1/2
(298 K) | > 24 hours | Highly stable under ambient conditions, allowing for safe long-term storage of the protected intermediate. |
References
Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - Beilstein Journals
Source: Beilstein Journal of Organic Chemistry
URL:[Link][2]
Boc Protecting Group for Amines - Chemistry Steps
Source: Chemistry Steps
URL:[Link][3]
Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis
Source: Chinese Journal of Chemistry
URL:[Link][1]
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions
Source: ResearchGate / Organic Process Research & Development
URL:[Link][4]
A Senior Application Scientist's Guide to Predictive Toxicology and In Silico Modeling of 5-Azaspiro[2.4]heptane Scaffolds
Executive Summary: The imperative to "fail fast, fail cheap" has never been more critical in pharmaceutical development. Late-stage failures due to unforeseen toxicity are a primary driver of escalating costs and protrac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The imperative to "fail fast, fail cheap" has never been more critical in pharmaceutical development. Late-stage failures due to unforeseen toxicity are a primary driver of escalating costs and protracted timelines.[1] This guide provides a comprehensive framework for the application of in silico predictive toxicology, focusing on the 5-azaspiro[2.4]heptane scaffold, a privileged structure in modern medicinal chemistry. By leveraging computational models early and effectively, research organizations can de-risk their discovery pipeline, prioritize safer candidates, and make more informed decisions, ultimately accelerating the delivery of novel therapeutics.[2][3] This document is intended for researchers, computational chemists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.
The Paradigm Shift: Predictive Toxicology in Modern Drug Discovery
The traditional drug discovery paradigm, heavily reliant on late-stage animal testing, is undergoing a significant transformation.[4] The integration of computational methods at the earliest stages of research is no longer a niche practice but a cornerstone of efficient and ethical drug development.[5][6]
1.1 The Challenge of Drug-Induced Toxicity
Adverse drug reactions are a major cause of both preclinical and clinical-stage attrition. Key toxicological liabilities such as cardiotoxicity, hepatotoxicity, and genotoxicity can derail even the most promising therapeutic candidates.[2] The ability to forecast these liabilities before significant resources are invested is a paramount competitive advantage.
1.2 The In Silico Revolution: A "Fail Fast, Fail Cheap" Philosophy
In silico toxicology utilizes computational models to predict the potential toxicity of chemical structures.[2][7] This approach allows for the rapid screening of large virtual libraries, identifying and flagging potentially problematic compounds before they are even synthesized.[8][9] The benefits are manifold:
Cost and Time Savings: Reduces the need for expensive and time-consuming in vitro and in vivo studies.[5][10]
Ethical Considerations: Aligns with the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[11]
Enhanced Decision-Making: Provides a data-driven basis for prioritizing lead candidates and guiding medicinal chemistry efforts to design out toxicity.[6][9]
1.3 Regulatory Landscape and Acceptance
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Chemicals Agency (ECHA) are increasingly accepting in silico data as part of a weight-of-evidence approach in safety assessments.[12][13][14] Guidelines like the ICH M7 for mutagenic impurities explicitly endorse the use of two complementary (Q)SAR methodologies, one expert rule-based and one statistical-based, for risk assessment.[11][15] This growing acceptance underscores the maturity and reliability of modern computational toxicology tools.[7]
The 5-Azaspiro[2.4]heptane Scaffold: A Rising Star in Medicinal Chemistry
The 5-azaspiro[2.4]heptane scaffold is a spirocyclic amine featuring a cyclopropane ring fused to a pyrrolidine system.[16] This unique three-dimensional structure has garnered significant interest in drug discovery.
2.1 Structural Features and Physicochemical Properties
The spirocyclic nature of the 5-azaspiro[2.4]heptane scaffold imparts a high degree of conformational rigidity. This can be highly advantageous for optimizing ligand binding to a biological target, potentially leading to improved potency and selectivity. The presence of the nitrogen atom also provides a handle for further chemical modification.
2.2 Therapeutic Significance
Derivatives of the 5-azaspiro[2.4]heptane scaffold are key components in several modern therapeutics. Notably, it is a crucial intermediate in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.[16][17][18] Its utility also extends to the development of JAK1-selective inhibitors for autoimmune diseases.[16] Given its increasing prevalence in drug candidates, a thorough understanding of its potential toxicological profile is essential.
Core In Silico Methodologies for Toxicity Assessment
A robust in silico toxicology workflow integrates multiple computational techniques to provide a comprehensive safety profile of a candidate molecule.
QSAR models are statistical models that correlate the chemical structure of a molecule with its biological activity or, in this case, toxicity.[19] The fundamental principle is that the structure of a molecule dictates its properties, including its potential to cause harm.[13]
Mechanistic Insight: QSAR models are built upon large datasets of compounds with known toxicological endpoints. By analyzing the structural features (descriptors) of these compounds, the models can identify "structural alerts" or "toxicophores"—substructures that are associated with a particular toxicity.[6][7]
Predictive Power: Once validated, these models can predict the toxicity of novel compounds, such as new derivatives of the 5-azaspiro[2.4]heptane scaffold.
Protocol: A Foundational QSAR Workflow
Data Curation: Compile a high-quality dataset of compounds with reliable experimental data for the toxicity endpoint of interest (e.g., Ames mutagenicity, hERG inhibition).
Structure Standardization and Descriptor Calculation: Standardize all chemical structures and calculate a wide range of molecular descriptors (e.g., topological, electronic, physicochemical).
Model Building: Employ machine learning algorithms (e.g., random forest, support vector machines, gradient boosting) to build a predictive model.[20][21]
Rigorous Validation:
Internal Validation: Use techniques like cross-validation to assess the model's robustness.
External Validation: Test the model's predictive performance on an external set of compounds not used in model training.
Applicability Domain Definition: Define the chemical space in which the model can make reliable predictions.
3.2 Molecular Docking for Target-Mediated Toxicity
Many adverse drug effects are caused by unintended interactions with off-target proteins.[1][22] Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein.[23][24]
Identifying "Anti-targets": Key proteins associated with toxicity, often referred to as "anti-targets," include the hERG potassium channel (cardiotoxicity), nuclear receptors (endocrine disruption), and various cytochrome P450 enzymes (drug-drug interactions).[25][26]
Causality and Rationale: By docking derivatives of the 5-azaspiro[2.4]heptane scaffold into the binding sites of these anti-targets, we can predict the likelihood of adverse interactions and prioritize compounds with a lower off-target binding potential.[27]
Protocol: Off-Target Molecular Docking Analysis
Target Preparation: Obtain high-resolution crystal structures of key anti-targets from the Protein Data Bank (PDB). Prepare the structures by adding hydrogens, assigning bond orders, and optimizing the hydrogen-bonding network.
Ligand Preparation: Generate low-energy 3D conformers of the 5-azaspiro[2.4]heptane derivatives.
Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to predict the binding poses of the ligands within the active site of the target protein.
Scoring and Analysis: Analyze the predicted binding poses and scoring functions to estimate the binding affinity. Prioritize compounds with lower predicted affinity for anti-targets.
3.3 Read-Across and Chemical Categorization
Read-across is a data gap-filling technique that uses toxicological data from a source chemical to predict the toxicity of a structurally similar target chemical.[7] This approach is particularly useful when experimental data for the target compound is unavailable. The European Chemicals Agency (ECHA) provides a Read-Across Assessment Framework (RAAF).[28]
A Unified Workflow for In Silico Assessment of 5-Azaspiro[2.4]heptane Derivatives
A systematic and integrated approach is crucial for a reliable in silico toxicity assessment.
Caption: Integrated workflow for in silico toxicity assessment.
Data Presentation and Interpretation
Clear and concise presentation of in silico data is essential for effective communication and decision-making.
Table 1: Hypothetical In Silico Toxicity Profile for 5-Azaspiro[2.4]heptane Derivatives
Compound ID
Ames Mutagenicity (QSAR)
hERG Inhibition (Docking Score)
PXR Activation (Docking Score)
Overall Risk Profile
ASH-001
Negative
-7.5 kcal/mol
-6.2 kcal/mol
Low
ASH-002
Positive (Aromatic Amine Alert)
-8.9 kcal/mol
-7.1 kcal/mol
High
ASH-003
Negative
-10.2 kcal/mol
-6.8 kcal/mol
Moderate
ASH-004
Negative
-7.1 kcal/mol
-9.5 kcal/mol
Moderate
This is a hypothetical table for illustrative purposes.
The Path Forward: Challenges and Future Directions
While in silico toxicology has made significant strides, it is not without its limitations. The predictive accuracy of any model is contingent on the quality and diversity of the training data.[19][29]
Model Applicability: It is crucial to operate within the defined applicability domain of a QSAR model to ensure the reliability of predictions.[30]
The Synergy of In Silico and In Vitro: In silico predictions should not be viewed as a replacement for experimental testing but rather as a powerful tool to guide and prioritize it.[12] The ultimate goal is a synergistic relationship where computational models inform targeted in vitro assays, and the resulting experimental data is used to refine and improve the next generation of models.[29]
The Rise of AI and Machine Learning: The future of predictive toxicology lies in the continued integration of advanced machine learning and artificial intelligence techniques.[2][31][32] These approaches are poised to further enhance the accuracy and scope of in silico toxicity prediction.[19][20]
Conclusion
The early and intelligent application of in silico predictive toxicology is an indispensable component of modern, efficient drug discovery. For novel and privileged scaffolds like 5-azaspiro[2.4]heptane, establishing a robust computational safety assessment framework is not just advantageous—it is essential. By integrating QSAR, molecular docking, and other computational tools, research teams can identify and mitigate toxicological risks early, thereby increasing the probability of success and accelerating the journey from discovery to the clinic.
References
Vertex AI Search. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates.
ResearchGate. (n.d.). Workflow of in-silico toxicity and drug interaction analysis based on....
Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology, 96, 1-17.
Instem. (2025, January 15). Advancing Safety Standards: International Guidelines and In Silico Toxicology.
Rao, M. S., et al. (2018). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Medicinal Chemistry, 61(17), 7566-7577.
MDPI. (2025, July 31). In Silico ADME Methods Used in the Evaluation of Natural Products.
MDPI. (2025, December 5). Towards Explainable Computational Toxicology: Linking Antitargets to Rodent Acute Toxicity.
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
Technology Networks. (n.d.). Novel QSAR models for predicting toxicity of chemicals to aquatic organisms and identifying the mode of action.
Vedani, A., & Dobler, M. (2009). In silico toxicology in drug discovery-concepts based on three-dimensional models. ALTEX, 26(3), 179-190.
Heijman, J., et al. (2020). A Computational Pipeline to Predict Cardiotoxicity: From the Atom to the Rhythm.
Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening.
DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
Snyder, R. D., & Smith, B. A. (2005). Computational prediction of genotoxicity: room for improvement. Drug discovery today, 10(17), 1119-1124.
Bibra. (n.d.). In Silico Testing for Toxicology Assessment.
Johnson, C., et al. (2020). Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform. Regulatory Toxicology and Pharmacology, 115, 104683.
ITR Laboratories. (2026, February 3). In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning.
Preprints.org. (2025, January 31). In Silico ADME Methods Used in the Evaluation of Natural Products.
Springer Nature Experiments. (n.d.). Molecular Docking for Predictive Toxicology.
CORDIS. (2008, June 15). Computational prediction of drug cardiac toxicity.
Cozzini, P., & Agosta, F. (2025). The Potential of Molecular Docking for Predictive Toxicology. Methods in Molecular Biology, 2834, 171-180.
Sci-Hub. (n.d.). In silico methods to predict drug toxicity.
PubMed. (n.d.). Molecular Docking for Predictive Toxicology.
JSciMed Central. (2018, May 18). In silico Toxicology - A Tool for Early Safety Evaluation of Drug.
Liu, Z., et al. (2023). Predicting cardiotoxicity in drug development: A deep learning approach. Computational and Structural Biotechnology Journal, 21, 4437-4446.
MDPI. (2020, November 30). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.
bioRxiv.org. (2021, August 9). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks.
PubMed. (2025, December 1). Beyond QSARs: Quantitative Knowledge-Activity Relationships (QKARs) for enhanced drug toxicity prediction.
Google Patents. (n.d.). US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
Valerio Jr, L. G. (2009). In silico toxicology models and databases as FDA Critical Path Initiative toolkits. Human genomics, 3(4), 309.
ResearchGate. (2026, February 16). The predictivity of QSARs for toxicity: Recommendations for improving model performance.
JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.
Benchchem. (n.d.). 5-Azaspiro[2.4]heptan-1-amine.
Repositori UPF. (2023, April 8). Making in silico predictive models for toxicology FAIR.
Google Patents. (n.d.). CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
Milano-Bicocca. (2024, January 19). Artificial Intelligence and Machine Learning Methods to Evaluate Cardiotoxicity following the Adverse Outcome Pathway Frameworks.
ResearchGate. (2019, March 9). Regulatory acceptance of in silico approaches for the safety assessment of cosmetic-related substances.
FDA. (2020, April 20). Regulatory Toxicology and Pharmacology.
Schrödinger. (n.d.). Predictive Toxicology.
ResearchGate. (n.d.). (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity.
Frontiers. (2025, October 20). Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development.
University of Cambridge. (2025, January 15). Advancing predictive toxicology: overcoming hurdles and shaping the future.
University of Cambridge. (n.d.). Machine learning in predictive toxicology: recent applications and future directions for classification models.
AZoLifeSciences. (2024, September 16). Machine Learning in Predictive Toxicology.
PubMed. (2013, May 1). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.
Application Notes and Protocols for the Synthesis of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, step-by-step protocol for the multi-step synthesis of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate, a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the multi-step synthesis of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is designed for execution by trained organic chemists and involves the construction of the key 5-azaspiro[2.4]heptane core, followed by functional group manipulations to yield the final product. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.
Introduction
Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are of significant interest in modern drug discovery. Their rigid, three-dimensional structures offer a unique exploration of chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The 5-azaspiro[2.4]heptane framework, in particular, is a key component in a variety of biologically active molecules. This guide details a reliable synthetic route to tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate, a versatile intermediate for the elaboration into more complex drug candidates.
The synthetic strategy commences with the construction of a key intermediate, N-benzyl-5-azaspiro[2.4]heptan-7-one, followed by reductive amination, Boc-protection, debenzylation, and a final N-methylation. Each step has been optimized to provide a clear and reproducible procedure.
Synthetic Workflow
The overall synthetic pathway is illustrated below. The process begins with the formation of the spirocyclic ketone, which then undergoes a series of transformations to install the desired functional groups.
Caption: Overall synthetic scheme for tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate.
Materials and Instrumentation
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Solvents should be anhydrous where specified.
Reagent/Solvent
Supplier
Grade
N-Benzyl-5-azaspiro[2.4]heptan-7-one
Various
>95%
Ammonium Acetate
Sigma-Aldrich
≥98%
Sodium Cyanoborohydride
Sigma-Aldrich
95%
Methanol
Fisher Scientific
Anhydrous
Dichloromethane
Fisher Scientific
Anhydrous
Di-tert-butyl dicarbonate (Boc₂O)
Sigma-Aldrich
≥97%
Triethylamine
Sigma-Aldrich
≥99.5%
Palladium on Carbon (10%)
Sigma-Aldrich
Hydrogen Gas
High Purity
Sodium Hydride (60% dispersion in mineral oil)
Sigma-Aldrich
Tetrahydrofuran (THF)
Fisher Scientific
Anhydrous
Methyl Iodide
Sigma-Aldrich
≥99.5%
Instrumentation
Magnetic stirrers with heating capabilities
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)
Inert atmosphere setup (Nitrogen or Argon)
Rotary evaporator
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Column chromatography system with silica gel
Nuclear Magnetic Resonance (NMR) spectrometer
Mass Spectrometer (MS)
Hydrogenation apparatus (e.g., Parr hydrogenator)
Experimental Protocols
Step 1: Synthesis of N-Benzyl-5-azaspiro[2.4]heptan-7-amine
This step employs a reductive amination reaction to convert the ketone to a primary amine. Reductive amination is a powerful method for C-N bond formation that proceeds via an in-situ generated imine, which is then reduced.[1]
Protocol:
To a solution of N-benzyl-5-azaspiro[2.4]heptan-7-one (1.0 eq) in anhydrous methanol (0.2 M), add ammonium acetate (10.0 eq).
Stir the mixture at room temperature for 30 minutes.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C. The use of NaBH₃CN is advantageous as it selectively reduces the imine in the presence of the ketone.[1]
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose excess reducing agent.
Concentrate the mixture under reduced pressure to remove the methanol.
Basify the aqueous residue with 2 M NaOH to a pH of ~12.
Extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-benzyl-5-azaspiro[2.4]heptan-7-amine, which can be used in the next step without further purification.
Step 2: Synthesis of tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
The primary amine is protected with a di-tert-butyl dicarbonate (Boc₂O) group. This is a standard and robust method for protecting amines, rendering them less nucleophilic and preventing side reactions in subsequent steps.[2]
Protocol:
Dissolve the crude N-benzyl-5-azaspiro[2.4]heptan-7-amine (1.0 eq) in dichloromethane (0.2 M).
Add triethylamine (2.0 eq) to the solution.
Add di-tert-butyl dicarbonate (1.2 eq) dissolved in a small amount of dichloromethane dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes).
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 10-40% Ethyl Acetate in Hexanes) to yield the pure tert-butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate.
Step 3: Synthesis of tert-Butyl (5-azaspiro[2.4]heptan-7-yl)carbamate
The N-benzyl protecting group is removed via catalytic hydrogenation. This is a common and clean method for debenzylation.
Protocol:
Dissolve tert-butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate (1.0 eq) in methanol (0.1 M).
Carefully add 10% Palladium on Carbon (10 mol%).
Place the reaction vessel in a hydrogenation apparatus.
Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon or Parr apparatus at 50 psi).
Stir the reaction vigorously at room temperature for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
Concentrate the filtrate under reduced pressure to yield tert-butyl (5-azaspiro[2.4]heptan-7-yl)carbamate as a solid or oil.[3] This product is often pure enough for the next step.
Step 4: Synthesis of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate
The final step is the N-methylation of the carbamate nitrogen. This is achieved using a strong base to deprotonate the carbamate followed by quenching with an electrophilic methyl source.
Protocol:
To a solution of tert-butyl (5-azaspiro[2.4]heptan-7-yl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate (3 x 40 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 20-60% Ethyl Acetate in Hexanes) to afford the final product, tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate.
Characterization Data
The final product should be characterized by NMR and Mass Spectrometry to confirm its identity and purity.
¹H NMR: Expect characteristic peaks for the tert-butyl group (~1.5 ppm), the methyl group (~2.8-3.0 ppm), and the protons of the spirocyclic core.
¹³C NMR: Expect signals for the carbonyl of the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the spirocycle and methyl group.
Mass Spectrometry: The calculated mass for C₁₂H₂₂N₂O₂ is 226.32 g/mol . Expect to observe the corresponding [M+H]⁺ or [M+Na]⁺ ions.
Use fresh catalyst; increase hydrogen pressure or reaction time.
Multiple products in N-methylation
Over-methylation; side reactions.
Use the specified stoichiometry of reagents; maintain low temperatures during addition.
Safety Precautions
Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood. Quenching with acid will produce hydrogen cyanide gas.
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
Methyl iodide is a carcinogen and should be handled with extreme care in a fume hood.
Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper grounding and ventilation.
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
Singh, S., et al. (2018). Synthesis of N-BOC amines by various routes. ResearchGate. [Link]
Application Note: Boc Deprotection Protocols for tert-Butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate
Introduction & Mechanistic Context The spirocyclic building block tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate is a highly valuable intermediate in modern drug discovery. The 5-azaspiro[2.4]heptane scaffold pro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Context
The spirocyclic building block tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate is a highly valuable intermediate in modern drug discovery. The 5-azaspiro[2.4]heptane scaffold provides unique conformational rigidity and vectorization, making it a privileged structure in the development of advanced therapeutics, such as the highly selective JAK1 inhibitor YYSW001[1].
In this molecule, the exocyclic secondary amine at the 7-position is protected by a tert-butoxycarbonyl (Boc) group and an N-methyl group. Removing this Boc group to expose the reactive methylamine is a critical step before downstream amide couplings or alkylations.
Mechanistic Causality:
Boc deprotection is driven by strong acid catalysis. The mechanism initiates with the protonation of the carbamate carbonyl, followed by the rate-limiting elimination of a tert-butyl cation. This cation subsequently loses a proton to form isobutylene gas, while the unstable carbamic acid intermediate spontaneously decarboxylates (releasing
CO2
) to yield the free amine salt.
Expertise & Experience Insight:
A common concern when deprotecting spirocyclic amines is the potential for the highly reactive tert-butyl cation to alkylate other nucleophilic sites on the molecule (such as the secondary amine at the 5-position). However, because the pKa of the pyrrolidine-like nitrogen at the 5-position is approximately 11, it is instantaneously protonated under strongly acidic conditions (e.g., in 50% TFA). This in situ protonation renders the 5-position nitrogen non-nucleophilic, naturally preventing unwanted N-alkylation without the strict need for external cation scavengers like TIPS or anisole[2].
Quantitative Data: Comparison of Deprotection Conditions
To optimize the deprotection of sterically hindered N-methyl-N-Boc spirocycles, several acidic conditions can be employed. The table below summarizes the quantitative performance and causality behind each method based on established medicinal chemistry workflows[1][2].
Method
Reagents
Typical Yield
Reaction Time
Causality & Best Use Case
TFA / DCM
50% v/v TFA in DCM
88.1–93.4%
1–2 h
Standard: High solvency and rapid protonation. Yields the TFA salt. Best for robust scaffolds and high-throughput synthesis.
HCl / Dioxane
4M HCl in 1,4-Dioxane
85–90%
2–4 h
Orthogonal: Avoids fluorinated salts. Yields the HCl salt, which is often easier to precipitate and handle for sensitive downstream biological assays.
TMSOTf / Lutidine
TMSOTf, 2,6-Lutidine, DCM
75–85%
1 h
Mild/Specialized: Lewis acid approach. Used exclusively if the molecule contains highly acid-sensitive functional groups (e.g., acetals).
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems. They incorporate strict In-Process Controls (IPCs) to ensure that the experimental progression is verified by empirical data rather than assumed timelines.
Protocol A: Standard TFA-Mediated Cleavage
This protocol is grounded in the synthetic pathways used for advanced JAK1 inhibitor intermediates, consistently delivering yields of ~88–93%[1].
Dissolution: Dissolve the starting material in anhydrous DCM (10 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Causality: Initial cooling prevents exothermic degradation and minimizes potential side reactions during the initial shock of strong acid exposure.
Acid Addition: Add TFA dropwise to achieve a 1:1 v/v ratio with DCM[2].
Causality: A 50% concentration ensures rapid protonation of the sterically hindered N-methyl carbamate while maintaining sufficient DCM solvency for the spirocyclic core.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.
Validation Step (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
Validation Criterion: The reaction is deemed complete only when the starting material mass (
[M+H]+
) is fully replaced by the product mass (
[M−100+H]+
), confirming the complete loss of the Boc group (isobutylene +
CO2
).
Workup: Once validated, concentrate the mixture under reduced pressure.
Scavenging/Co-evaporation: Add toluene (5 mL/mmol) and evaporate under vacuum. Repeat this process three times.
Causality: Toluene forms an azeotrope with TFA, effectively stripping residual acid that could otherwise inhibit downstream amide coupling steps.
Isolation: Dry the resulting residue under high vacuum for 4 hours to afford the product as a TFA salt.
Protocol B: Anhydrous HCl in Dioxane (Orthogonal Approach)
This method is utilized when TFA salts must be avoided due to downstream assay interference.
Step-by-Step Methodology:
Dissolution: Dissolve the Boc-protected spirocycle in anhydrous 1,4-dioxane (5 mL/mmol).
Acid Addition: Add 4M HCl in 1,4-dioxane (10 eq) at room temperature.
Reaction: Stir at room temperature for 2–4 hours.
Causality: HCl is a weaker acid than TFA in organic solvents; thus, a longer reaction time and a large molar excess are required to drive the equilibrium toward the protonated intermediate.
Validation Step (IPC): Monitor the reaction via TLC (Ninhydrin stain).
Validation Criterion: The disappearance of the UV-active Boc spot and the appearance of a highly polar, Ninhydrin-positive spot at the baseline confirms the formation of the free amine salt.
Workup & Isolation: Evaporate the volatiles under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the HCl salt. Filter and dry under high vacuum.
Workflow Visualization
Figure 1: Mechanistic workflow and validation for Boc deprotection.
Application Notes and Protocols for Cross-Coupling Reactions Utilizing tert-Butyl Methyl(5-azaspiro[2.4]heptan-7-yl)carbamate
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacologic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is relentless. Saturated nitrogen heterocycles are a cornerstone of drug design, and among these, spirocyclic systems have garnered significant attention.[1] Their inherent three-dimensionality provides a rigid and defined orientation of substituents, enabling precise interactions with biological targets. The 5-azaspiro[2.4]heptane framework, featuring a unique fusion of a cyclopropane and a pyrrolidine ring, offers a compelling scaffold for exploring new chemical space.[2] This structural rigidity can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties such as solubility.
Derivatives of 5-azaspiro[2.4]heptane have been identified as crucial components in a range of therapeutic agents, from potent antagonists for orexin receptors in the treatment of sleep disorders to key intermediates in the synthesis of antiviral drugs like Ledipasvir for Hepatitis C.[2][3][4] This application note provides detailed protocols and scientific rationale for the use of a key building block, tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate , in palladium- and copper-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex pharmaceutical candidates.[5][6][7]
Mechanistic Considerations and Strategic Advantages
The successful incorporation of the 5-azaspiro[2.4]heptane moiety into a target molecule via cross-coupling is predicated on a sound understanding of the reaction mechanism. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a workhorse in medicinal chemistry for the N-arylation of a wide array of amines.[3][5] The general catalytic cycle, depicted below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.
The choice of ligand is paramount in facilitating this cycle. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps. The tert-butoxycarbonyl (Boc) protecting group on our spirocyclic amine serves to modulate its reactivity and prevent potential side reactions.
Figure 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Detailed Application Protocols
The following protocols are designed to be robust starting points for researchers. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of an Aryl Bromide
This protocol details the N-arylation of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate with a representative aryl bromide.
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
Reagent Addition: Add the aryl bromide (1.0 mmol) and tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate (1.2 mmol) to the Schlenk tube.
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite.
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Causality Behind Experimental Choices:
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is a well-established and highly effective catalyst system for C-N bond formation.[8]
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine without competing in the coupling reaction.[9]
Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions, facilitating the dissolution of reagents and achieving the necessary reaction temperature.[10][11]
Protocol 2: Copper-Catalyzed Amination of an Aryl Chloride
As an alternative to palladium-based methods, copper catalysis offers a more economical and sometimes more effective route, particularly for aryl chlorides.[2][4][12]
Reaction Setup: In a glovebox, add CuI (0.05 mmol, 5 mol%), the N¹,N²-diarylbenzene-1,2-diamine ligand (0.10 mmol, 10 mol%), and sodium tert-butoxide (2.0 mmol) to a vial.
Reagent Addition: Add the aryl chloride (1.0 mmol) and tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate (1.2 mmol).
Solvent Addition: Add anhydrous DMSO (2 mL).
Reaction: Seal the vial and stir the mixture at 50-80 °C. The optimal temperature will depend on the specific aryl chloride.
Monitoring: Monitor the reaction by LC-MS.
Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 1.
Causality Behind Experimental Choices:
Copper Catalyst: Copper(I) iodide is a common and effective precursor for copper-catalyzed aminations.[13]
Ligand: Sterically hindered N¹,N²-diarylbenzene-1,2-diamine ligands have been shown to be highly effective in promoting the copper-catalyzed amination of challenging aryl chlorides at lower temperatures.[4][12]
Solvent: DMSO is a polar aprotic solvent that can facilitate the dissolution of the copper salts and promote the reaction.[13]
Data Summary and Reaction Scope
The following table provides a representative, though not exhaustive, summary of the expected scope for the Buchwald-Hartwig amination protocol. Yields are illustrative and will vary with the specific substrates and reaction conditions.
A systematic approach is crucial for successful cross-coupling reactions. The following diagrams illustrate a typical experimental workflow and a decision tree for optimizing reaction conditions.
Figure 2: Standard Experimental Workflow for Cross-Coupling.
Figure 3: Decision Tree for Reaction Optimization.
Conclusion and Future Outlook
tert-Butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. The protocols provided herein for palladium- and copper-catalyzed cross-coupling reactions offer reliable methods for its incorporation into a variety of scaffolds. The unique conformational constraints of the 5-azaspiro[2.4]heptane core will continue to be exploited in the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Future work in this area will likely focus on the development of even more efficient and milder catalytic systems, as well as the application of this building block in other modern synthetic methodologies such as photoredox catalysis.
References
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25949–25955. Available at: [Link]
Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. Available at: [Link]
Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PubMed Central. Available at: [Link]
Kim, S. T., et al. (2023). Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. ChemRxiv. Available at: [Link]
Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PubMed. Available at: [Link]
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 124(50), 14844–14845.
Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. Available at: [Link]
Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. Available at: [Link]
Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Available at: [Link]
BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. BenchChem.
Zheng, Y.-J. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682.
Nolan, S. P., et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
Dzido, G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. Available at: [Link]
Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653–2658. Available at: [Link]
Nájera, C., & Yus, M. (2015). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 20(12), 21497–21508.
Nolan, S. P., et al. (2007). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
Burke, M. D., & Schreiber, S. L. (2004). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PubMed Central. Available at: [Link]
Dreher, S. D., et al. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 289–300.
Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Available at: [Link]
Kuwano, R., & Yokogi, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic Letters, 7(5), 945–947.
BenchChem. (n.d.).
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
Marion, N., & Nolan, S. P. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 643–650.
Tambar, U. K., et al. (2012). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science, 3(11), 3149–3153.
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
Application Dossier: Precision N-Methylation Strategies for 5-Azaspiro[2.4]heptane Derivatives
Introduction & Structural Rationale Spirocyclic amines, particularly 5-azaspiro[2.4]heptane derivatives, have emerged as privileged scaffolds in modern medicinal chemistry. They serve as conformationally restricted biois...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
Spirocyclic amines, particularly 5-azaspiro[2.4]heptane derivatives, have emerged as privileged scaffolds in modern medicinal chemistry. They serve as conformationally restricted bioisosteres for pyrrolidines and piperidines, offering improved metabolic stability and unique target engagement profiles. A prominent example is the use of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid as a critical intermediate in the industrial synthesis of the antiviral drug ledipasvir[1].
A frequent late-stage functionalization of these scaffolds is N-methylation , which finely tunes the molecule's lipophilicity (LogP) and basicity (pKa). However, the unique topology of the spiro[2.4] system presents distinct synthetic challenges. In a 5-azaspiro[2.4]heptane system, the nitrogen (N5) is flanked by C4 (adjacent to the rigid spiro-cyclopropane ring) and C6. When C6 is substituted (e.g., with a carboxylic acid or ester), the secondary amine becomes highly sterically encumbered. Consequently, selecting the correct N-methylation technique is paramount to achieving high yields while preventing incomplete conversion or deleterious over-alkylation.
Caption: N-Methylation Decision Matrix for Spirocyclic Amines
Methodology 1: Reductive Amination via STAB (The Mild Approach)
Causality Behind Experimental Choices
For 5-azaspiro[2.4]heptane derivatives bearing acid-sensitive or heat-labile functional groups (e.g., Boc-protecting groups or delicate esters), reductive amination using formaldehyde and Sodium Triacetoxyborohydride (STAB,
NaBH(OAc)3
) is the gold standard.
The causality here is kinetic: STAB is a general, mild, and highly selective reducing agent[2]. The electron-withdrawing acetate ligands attenuate the reducing power of the boron center. This kinetic dampening ensures that STAB selectively reduces the transient iminium ion much faster than it reduces the formaldehyde itself, funneling the reaction toward the desired N-methylated spirocycle without requiring the pre-formation of the imine.
Step-by-Step Protocol (Self-Validating System)
Imine Formation: Dissolve the 5-azaspiro[2.4]heptane derivative (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add aqueous formaldehyde (37% w/w, 1.5 eq). Stir at room temperature for 30 minutes.
Reduction: Cool the mixture to 0 °C. Add STAB (1.5 eq) portion-wise over 10 minutes.
Self-Validation Checkpoint: STAB is initially present as a fine suspension in DCE. As the hydride is consumed by the iminium ion, the suspension will gradually clear into a homogeneous solution, providing visual confirmation of reaction progress.
Quench & Extraction: Once the solution clears (typically 2–4 hours), quench the reaction by slowly adding saturated aqueous
NaHCO3
.
Self-Validation Checkpoint: Mild effervescence (
H2
gas) confirms that active, unreacted hydride was present until the very end, ensuring the reagent was not the limiting factor.
Extract with dichloromethane, dry over
Na2SO4
, and concentrate under reduced pressure.
Methodology 2: The Eschweiler-Clarke Reaction (The Robust Approach)
Causality Behind Experimental Choices
For robust spirocycles lacking sensitive protecting groups, the Eschweiler-Clarke reaction offers unparalleled scalability and atom economy. This reductive amination process treats the secondary amine with excess formic acid and formaldehyde to obtain the N-methylated product[3].
The fundamental causality driving this reaction's high fidelity is the dual role of formic acid: it acts as the acid catalyst to form the iminium ion and as the stoichiometric hydride donor. Because a tertiary amine cannot condense with formaldehyde to form a subsequent iminium ion, the reaction inherently halts at the N-methyl stage, typically producing zero quaternary ammonium salts[3].
Caption: Irreversible Hydride Transfer in the Eschweiler-Clarke Reaction
Step-by-Step Protocol (Self-Validating System)
Acidification: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-azaspiro[2.4]heptane derivative (1.0 eq) in formic acid (88% aqueous, 5.0 eq). The exothermic salt formation will occur immediately.
Methylation: Add aqueous formaldehyde (37% w/w, 2.5 eq). Heat the reaction mixture to 100 °C (reflux).
Self-Validation Checkpoint: The irreversible hydride transfer releases
CO2
gas. The reaction progress can be physically monitored by the evolution of bubbles. When the bubbling ceases (typically 12–16 hours), the methylation cycle is complete.
Basification & Recovery: Cool the mixture to 0 °C. Carefully adjust the pH to >10 using 6N
NaOH
to release the free tertiary amine. Extract with ethyl acetate, wash with brine, dry, and concentrate.
Methodology 3: Direct Alkylation (The Isotopic Approach)
Causality Behind Experimental Choices
Direct alkylation with methyl iodide (
MeI
) is generally avoided for secondary amines due to the high risk of over-alkylation (quaternization). However, it remains the most practical method for synthesizing stable isotope-labeled internal standards (SIL-IS) for DMPK studies using deuterated methyl iodide (
CD3I
). To mitigate quaternization of the sterically hindered spirocycle, a mild, insoluble base (
K2CO3
) is used in a polar aprotic solvent (DMF) to maintain a low steady-state concentration of the reactive free base.
Step-by-Step Protocol
Base Activation: Suspend the spirocyclic amine (1.0 eq) and finely powdered anhydrous
K2CO3
(1.2 eq) in anhydrous DMF (0.1 M). Stir for 15 minutes at room temperature.
Alkylation: Add
CD3I
(1.05 eq) dropwise via syringe. Strict adherence to stoichiometry is critical to prevent the formation of the quaternary ammonium salt.
Purification: Stir for 2 hours. Quench with water, extract with diethyl ether to remove DMF, and purify via flash chromatography to separate any trace unreacted starting material from the N-trideuteromethyl product.
Quantitative Data & Method Selection Matrix
Parameter
Reductive Amination (STAB)
Eschweiler-Clarke
Direct Alkylation (
CD3I
)
Reagents
HCHO
,
NaBH(OAc)3
, DCE
HCHO
,
HCOOH
CD3I
,
K2CO3
, DMF
Temperature
0 °C to Ambient
100 °C (Reflux)
Ambient
Reaction Time
2 - 6 hours
12 - 24 hours
1 - 3 hours
Quaternization Risk
Very Low
None
High (Requires strict stoichiometry)
Functional Group Tolerance
High (Esters, Boc, Fmoc survive)
Low (Acid/Heat sensitive groups degrade)
Moderate (Base-sensitive groups may degrade)
Primary Application
Complex, late-stage intermediates
Scalable, robust spirocycles
Isotopic labeling (SIL-IS synthesis)
References
Title : An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
Source : MDPI / PubMed
URL :[Link]
Title : Review of Modern Eschweiler–Clarke Methylation Reaction
Source : PMC - NIH
URL :[Link]
Title : Amine synthesis by reductive amination (reductive alkylation)
Source : Organic Chemistry Portal
URL :[Link]
Application Note: Strategic Functionalization of Spirocyclic Amines Utilizing Boc-Protected Intermediates
Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Executive Summary & Rationale The integration of spirocyclic amines into drug discovery pipelines represents a paradigm shift away...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals
Executive Summary & Rationale
The integration of spirocyclic amines into drug discovery pipelines represents a paradigm shift away from flat, sp2-carbon-rich aromatics toward highly three-dimensional, sp3-rich architectures. These scaffolds offer superior physicochemical properties, including enhanced aqueous solubility, lower lipophilicity, and improved target specificity through complex 3D trajectories[1]. However, the dense steric environment and the presence of basic nitrogen atoms pose significant synthetic challenges regarding chemoselectivity and regioselectivity.
The use of the tert-butyloxycarbonyl (Boc) protecting group acts as a master key in these synthetic workflows. By masking the basic amine, the Boc group provides essential electronic deactivation and steric directing effects, enabling highly regioselective cyclizations and late-stage functionalizations[2][3]. This application note details the mechanistic rationale, experimental workflows, and self-validating protocols for synthesizing and functionalizing these critical intermediates.
Mechanistic Insights: The Causality of Boc-Protection
The selection of Boc is not merely for transient masking; it actively dictates the success of the spirocyclization and functionalization steps:
Electronic Deactivation in Metal Catalysis: Free amines are notorious for poisoning transition-metal catalysts (e.g., Cu, Pd) and participating in competitive nucleophilic attacks. The strongly electron-withdrawing Boc carbamate reduces the nitrogen's Lewis basicity, ensuring catalyst turnover during Stannyl Amine Protocol (SnAP) cyclizations[2].
Steric Directing Effects in C–H Amination: During Hofmann-Löffler-Freytag (HLF) intramolecular C–H aminations, the bulky Boc group restricts the conformational degrees of freedom of the acyclic precursor. This steric pressure forces the reactive nitrogen radical into the optimal trajectory for C–H insertion, facilitating the single-step conversion of monocyclic amines into bridged or spirocyclic architectures[3].
Orthogonal Stability for Library Assembly: The Boc group is highly stable to the nucleophilic and basic conditions required for core functionalization (e.g., Tebbe olefination or organolithium additions). Crucially, it can be cleaved under anhydrous acidic conditions, which prevents the hydrolytic degradation of sensitive motifs like spiroacetals[4].
Workflow Visualization
The following diagram illustrates the logical progression from raw starting materials to fully functionalized spirocyclic scaffolds, highlighting the strategic interventions enabled by Boc protection.
Workflow for the synthesis and functionalization of Boc-protected spirocyclic amines.
Self-Validating Experimental Protocols
Protocol A: Synthesis of Boc-Protected Spirocycles via SnAP Reagents
This protocol leverages SnAP reagents to assemble spirocycles from monocyclic ketones, providing a highly modular synthetic disconnection at the spirojunction[2].
Ketimine Formation: Condense the cyclic ketone with the SnAP reagent in DCE. Causality: Pre-forming the ketimine is critical; substrates prone to enamine formation will fail if cyclization is attempted in a single pot[2].
Solvent Exchange & Catalyst Addition: Evaporate DCE and reconstitute the crude ketimine in a 3:1 mixture of HFIP/DCE. Add 2,6-lutidine followed by Cu(OTf)2 at 23 °C. Causality: HFIP is a highly polar, strongly hydrogen-bond-donating solvent. It stabilizes the polar transition state of the cyclization and maintains the integrity of the intermediate ketimine, suppressing competitive protodestannylation[2].
Reaction Monitoring: Stir for 14 hours at room temperature.
Workup: Quench with aqueous ammonia/EDTA to sequester copper salts, extract with DCM, and purify via silica gel chromatography.
Self-Validation Checkpoint: Analyze the crude mixture via LCMS. The presence of significant protodestannylated byproducts indicates moisture contamination or insufficient HFIP. A successful reaction will show the mass of the Boc-protected spirocycle (often visible as the [M+H-tBu] or[M+H-Boc] fragment in ESI+).
Protocol B: Multicomponent Prins Cyclization for Spirocyclic Tetrahydropyrans
This protocol generates highly functionalized spirocyclic tetrahydropyranyl mesylates, which are prime candidates for subsequent amination[5].
Initiation: Combine the ketone and homoallylic alcohol in CH2Cl2 at 23 °C.
Acid-Promoted Cyclization: Add MsOH dropwise. Causality: MsOH acts as both the acidic promoter for the Prins cyclization and the nucleophile that traps the intermediate carbocation, yielding the mesylate directly in a single operation[5].
Functionalization (Amination): Isolate the mesylate, then react with sodium azide in DMF, followed by reduction and Boc-protection (using Boc2O and Et3N).
Workup: Extract with ethyl acetate, wash with brine, and purify via column chromatography.
Self-Validation Checkpoint: TLC monitoring of the Prins step should reveal the complete consumption of the ketone. The mesylate intermediate is UV-inactive but stains strongly with phosphomolybdic acid (PMA).
Protocol C: Orthogonal Boc Deprotection of Sensitive Spiroacetals
For spirocycles containing labile linkages (e.g., bis-morpholine spiroacetals), standard aqueous acidic deprotection can destroy the core[4].
Reagents: 4 M HCl in 1,4-dioxane, anhydrous methanol.
Step-by-Step Methodology:
Dissolution: Dissolve the Boc-protected spiroacetal in anhydrous methanol.
Acid Cleavage: Add 4 M HCl in 1,4-dioxane (10 equiv) at room temperature. Causality: The strictly anhydrous conditions prevent the hydrolytic cleavage of the spiroacetal core. The use of HCl in dioxane provides a high concentration of protons to rapidly cleave the Boc carbamate while maintaining the thermodynamic stability of the double-anomeric spiroacetal system[4].
Isolation: Stir for 24 hours (allowing diastereomeric mixtures to reach equilibrium), then concentrate under reduced pressure to yield the spirocyclic amine hydrochloride salt[4].
Self-Validation Checkpoint: LCMS analysis must show a mass shift of exactly -100 Da (loss of the Boc group). The appearance of linear amino-alcohol fragments indicates that the spiroacetal core has been compromised by adventitious water.
Quantitative Data Summary
The following table summarizes the reaction efficiencies and physicochemical impacts of utilizing Boc-protected intermediates across various spirocyclic architectures.
[2] Title: One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones
Source: Journal of the American Chemical Society - ACS Publications
URL:[Link]
[5] Title: MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION
Source: PMC
URL:[Link]
[3] Title: General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination
Source: ACS Medicinal Chemistry Letters
URL:[Link]
[4] Title: Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Application Notes and Protocols for the Catalytic Asymmetric Synthesis of 5-Azaspiro[2.4]heptane Building Blocks
Introduction: The Rising Prominence of 5-Azaspiro[2.4]heptanes in Modern Drug Discovery The 5-azaspiro[2.4]heptane framework, a unique three-dimensional scaffold, has emerged as a privileged motif in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rising Prominence of 5-Azaspiro[2.4]heptanes in Modern Drug Discovery
The 5-azaspiro[2.4]heptane framework, a unique three-dimensional scaffold, has emerged as a privileged motif in medicinal chemistry. Its rigid, spirocyclic structure, which combines a pyrrolidine ring with a cyclopropane, offers a compelling strategy to explore novel chemical space and enhance the pharmacological properties of drug candidates. This is primarily due to the conformational restriction imparted by the spirocenter, which can lead to improved potency, selectivity, and metabolic stability.
The therapeutic relevance of this scaffold is underscored by its presence in a range of biologically active molecules. For instance, 5-azaspiro[2.4]heptane derivatives have been identified as potent dual orexin receptor antagonists for the treatment of insomnia[1][2], selective dopamine D3 receptor antagonists with potential applications in neuropsychiatric disorders[3], and are crucial building blocks in the industrial synthesis of Ledipasvir, a highly effective antiviral agent against the Hepatitis C virus (HCV)[4][5].
Despite their significance, the stereocontrolled synthesis of these spirocycles presents a considerable challenge. The construction of the quaternary spirocenter in an enantiomerically pure form is non-trivial. Consequently, the development of robust and efficient catalytic asymmetric methods is of paramount importance to the pharmaceutical industry. This guide provides an in-depth overview of field-proven catalytic strategies and detailed experimental protocols for the synthesis of these valuable building blocks, aimed at researchers, scientists, and drug development professionals.
Strategic Approaches to Asymmetric Synthesis
Two predominant and powerful strategies have been successfully employed for the enantioselective synthesis of 5-azaspiro[2.4]heptane derivatives:
Phase-Transfer Catalyzed (PTC) Asymmetric Alkylation: This bottom-up approach constructs the pyrrolidine ring and the spirocyclic center simultaneously through a double alkylation of a glycine-derived Schiff base. The stereochemistry is controlled by a chiral phase-transfer catalyst.
Rhodium-Catalyzed Asymmetric Cyclopropanation: This method involves the reaction of an exocyclic methylene-pyrrolidine derivative with a rhodium-carbene intermediate generated from a diazo compound. The facial selectivity of the cyclopropanation is dictated by a chiral dirhodium(II) catalyst.
This document will detail a representative protocol for each of these cutting-edge methodologies.
Protocol I: Phase-Transfer Catalyzed Asymmetric Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid
This protocol is based on the work of López et al. and describes a highly effective method for preparing a key intermediate for Ledipasvir, starting from a glycine imine and 1,2-dibromoethane under phase-transfer conditions[4][6]. The reaction proceeds via a sequential alkylation to first form a 4-methyleneproline derivative in situ, which then undergoes cyclopropanation.
Causality and Experimental Rationale
The success of this synthesis hinges on the chiral phase-transfer catalyst, a cinchonidine-derived quaternary ammonium salt. This catalyst forms a tight, chiral ion pair with the enolate of the glycine imine in the organic phase. This association effectively shields one face of the enolate, directing the incoming electrophile (1,2-dibromoethane) to the opposite face, thus inducing high enantioselectivity. The use of a biphasic system (toluene/aqueous base) is crucial for the PTC mechanism, allowing for continuous deprotonation of the glycine imine in the aqueous phase and its subsequent reaction in the organic phase[3][7].
Reaction Scheme
Caption: Workflow for Phase-Transfer Catalyzed Synthesis.
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)
Magnetic stirrer and stirring bars
Low-temperature cooling bath (e.g., cryocool)
Rotary evaporator
Chromatography equipment (silica gel, solvents)
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the chiral phase-transfer catalyst (0.1 equiv) in a mixture of toluene and dichloromethane (5:2 v/v).
Cooling: Cool the resulting solution to -20 °C using a cooling bath.
Addition of Base and Alkylating Agent: In a separate flask, prepare a 50% aqueous solution of cesium hydroxide. Dissolve 1,2-dibromoethane (2.5 equiv) in a mixture of toluene and dichloromethane (5:2 v/v). Add the 1,2-dibromoethane solution to the reaction flask, followed by the dropwise addition of the 50% aqueous CsOH solution over 1 hour, maintaining the internal temperature at -20 °C.
Reaction Monitoring: Stir the reaction mixture vigorously at -20 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 24-48 hours).
Work-up and Hydrolysis: Once the reaction is complete, quench by adding water. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then subjected to acidic hydrolysis (e.g., using aqueous HCl) to cleave the imine and afford the tert-butyl ester of the spirocyclic amino acid.
N-Protection: The resulting amine is then protected with a Boc group. Dissolve the crude product in dichloromethane and add di-tert-butyl dicarbonate (1.2 equiv) and triethylamine (2.0 equiv). Stir at room temperature for 12-16 hours.
Final Hydrolysis and Purification: The tert-butyl ester is then hydrolyzed to the corresponding carboxylic acid using a suitable method, such as treatment with trifluoroacetic acid in dichloromethane, followed by careful neutralization. The final product, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is purified by silica gel column chromatography.
This protocol describes a general method for the synthesis of 5-azaspiro[2.4]heptane derivatives via the intramolecular cyclopropanation of an N-protected 4-methylene-pyrrolidine with a diazo compound, catalyzed by a chiral dirhodium(II) complex. This strategy is highly effective for creating the spiro-cyclopropane ring with excellent control over both diastereoselectivity and enantioselectivity[8][9].
Causality and Experimental Rationale
The key to this transformation is the generation of a chiral rhodium-carbene intermediate from the reaction of the dirhodium(II) catalyst with a diazoacetate. The chiral ligands on the dirhodium catalyst, typically carboxylates or carboxamidates, create a chiral pocket around the active rhodium center. The exocyclic olefin of the pyrrolidine substrate then approaches this electrophilic carbene. The stereochemical outcome is determined by the sterically and electronically favored orientation of this approach, which is dictated by the catalyst's chiral architecture, leading to high levels of asymmetric induction[8][10]. The choice of the diazo compound's ester group and the catalyst's ligands are critical for optimizing selectivity.
Reaction Mechanism
Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or hexanes)
Syringe pump
Standard inert atmosphere glassware (Schlenk line or glovebox)
Magnetic stirrer and heating mantle/oil bath
Rotary evaporator
Chromatography equipment (silica gel, solvents)
Procedure:
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add the N-protected 4-methylene-pyrrolidine derivative (1.0 equiv) and the chiral dirhodium(II) catalyst (0.5 - 2.0 mol%).
Solvent Addition: Add anhydrous solvent via cannula or syringe. Stir the mixture to ensure complete dissolution.
Slow Addition of Diazo Compound: Load a syringe with a solution of ethyl diazoacetate (1.2 - 1.5 equiv) in the same anhydrous solvent. Place the syringe on a syringe pump.
Reaction: Add the ethyl diazoacetate solution to the reaction mixture dropwise via the syringe pump over a period of 4-8 hours. The slow addition is critical to maintain a low concentration of the diazo compound, which minimizes the formation of side products like the dimer of the carbene. The reaction is typically run at room temperature or slightly elevated temperatures (e.g., 40 °C).
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The disappearance of the starting olefin and the formation of the product can be tracked.
Work-up: Upon completion, cool the reaction to room temperature and concentrate the solvent using a rotary evaporator.
Purification: The crude residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-azaspiro[2.4]heptane product. The diastereomers, if formed, can often be separated at this stage.
Representative Data
The following table summarizes typical results for rhodium-catalyzed asymmetric cyclopropanation of exocyclic olefins, demonstrating the high levels of stereocontrol achievable with this method.
Solution: Ensure strictly anhydrous and inert conditions. Increase catalyst loading slightly. Increase reaction temperature if the reaction is sluggish.
Low Enantio- or Diastereoselectivity:
Cause: Suboptimal catalyst, solvent, or temperature.
Solution: Screen different chiral rhodium catalysts and ligands. The electronic and steric properties of the catalyst must be matched to the substrate. Solvent polarity can influence selectivity; test a range of solvents (e.g., hexanes, CH₂Cl₂, DCE). Lowering the reaction temperature often improves selectivity.
Formation of Side Products (e.g., carbene dimers):
Cause: Concentration of the diazo compound is too high.
Solution: Ensure a slow addition rate of the diazo compound using a syringe pump. Use a higher dilution of the reaction mixture.
Conclusion and Future Outlook
The catalytic asymmetric synthesis of 5-azaspiro[2.4]heptane building blocks is a rapidly advancing field, driven by the significant therapeutic potential of these scaffolds. Phase-transfer catalysis and rhodium-catalyzed cyclopropanation have proven to be powerful and reliable strategies for accessing these complex molecules with high levels of stereocontrol. The protocols detailed herein provide a practical guide for researchers to implement these state-of-the-art methods.
Future research will likely focus on the development of even more active and selective catalysts, including those based on earth-abundant metals, as well as the expansion of substrate scope to allow for the synthesis of an even greater diversity of 5-azaspiro[2.4]heptane analogues for drug discovery programs.
References
Stasi, L. P., Artusi, R., Bovino, C., Buzzi, B., Canciani, L., Caselli, G., Colace, F., Garofalo, P., Giambuzzi, S., Larger, P., Letari, O., Mandelli, S., Perugini, L., Pucci, S., Salvi, M., & Toro, P. L. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653–2658. [Link]
ResearchGate. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. [Link]
López, B., Ramesar, X., Párraga, J., G-Lainz, C., Cativiela, C., & Díaz-de-Villegas, M. D. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]
Butini, S., et al. (2016). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry, 59(18), 8549–8576. [Link]
López, B., Ramesar, X., Párraga, J., G-Lainz, C., Cativiela, C., & Díaz-de-Villegas, M. D. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. Molecules, 25(23), 5644. [Link]
Chuprakov, S., Kwok, S. W., Zhang, L., Lercher, L., & Fokin, V. V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034–18035. [Link]
Organic Chemistry Portal. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. [Link]
Wang, H., Guptill, D. M., Varela-Alvarez, A., Musaev, D. G., & Davies, H. M. L. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 4(7), 2844-2850. [Link]
Google Patents. (2014). CN103687489A - Processes for the preparation of 5-azaspiro[2.
Chemical Communications. (2015). Stereoselective construction of a 5-aza-spiro[2][3]heptane motif viacatalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate. [Link]
Google Patents. (2015). US8927739B2 - Processes for the preparation of 5-azaspiro[2.
ResearchGate. (2025). Catalytic Asymmetric Synthesis of 3-Substituted Proline Derivatives by Using Phase-Transfer-Catalyzed Conjugate Addition. [Link]
Synfacts. (2010). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins. [Link]
Sailer, J. K., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]
Organic Chemistry Portal. (1999). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. [Link]
ResearchGate. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. [Link]
ACS Publications. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry. [Link]
ACS Publications. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]
Technical Support Center: Optimizing Solvent Conditions for 5-Azaspiro[2.4]heptane Carbamate Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with tert-butyl (5-azaspiro[2.4]heptan-7-yl)carbamate and its derivatives. The unique spirocyclic str...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with tert-butyl (5-azaspiro[2.4]heptan-7-yl)carbamate and its derivatives. The unique spirocyclic structure, combining a cyclopropane and a pyrrolidine ring, presents specific challenges and opportunities in reaction design.[1] Solvent selection is a critical parameter that dictates reaction efficiency, selectivity, and yield. This document is structured to provide both foundational knowledge and actionable troubleshooting advice to navigate these complexities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding solvent selection for reactions involving the 5-azaspiro[2.4]heptane scaffold.
Q1: What are the primary considerations when selecting a solvent for reactions with tert-butyl (5-azaspiro[2.4]heptan-7-yl)carbamate?
A1: The optimal solvent must satisfy several criteria based on the specific reaction being performed (e.g., N-alkylation, acylation, or Boc-deprotection). Key considerations include:
Solubility: Both the starting materials and key intermediates must be sufficiently soluble to ensure a homogeneous reaction mixture and favorable kinetics. The carbamate's structure suggests moderate polarity, but solubility should always be empirically tested.[2][3]
Reactivity: The solvent should be inert under the reaction conditions and not compete with the desired chemical transformation. For instance, using an alcohol as a solvent in an acylation with an acid chloride could lead to ester formation as a side product.
Influence on Mechanism: The solvent's properties—polarity and its ability to hydrogen bond (protic vs. aprotic)—can fundamentally alter the reaction mechanism and rate. Polar aprotic solvents are generally preferred for SN2 reactions (like N-alkylation), as they enhance the nucleophilicity of the amine.[4][5]
Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature. Higher boiling points are necessary for reactions requiring significant thermal energy, but can make solvent removal more difficult.
Workup and Purification: The solvent should facilitate easy product isolation. A solvent that is immiscible with water is often preferred for straightforward aqueous workups.
Q2: How do polar protic and polar aprotic solvents uniquely affect reactions at the pyrrolidine nitrogen?
A2: The distinction is crucial and relates to how the solvent molecules interact with the nucleophilic secondary amine.
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[6] They form a "cage" of solvent molecules around the amine's lone pair through hydrogen bonding. This solvation shell stabilizes the nucleophile, but in doing so, it sterically hinders it and lowers its reactivity.[7][8] Therefore, protic solvents tend to slow down SN2 reactions like N-alkylation.
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents have strong dipole moments but lack O-H or N-H bonds.[6] They are excellent at solvating cations but poorly solvate anions or nucleophiles.[9] This leaves the amine's lone pair relatively "naked" and highly reactive, significantly accelerating the rate of SN2 reactions.[4][5]
The diagram below illustrates this fundamental difference in solvation.
Caption: A decision-making workflow for troubleshooting solvent issues.
Section 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening for N-Alkylation
This protocol provides a standardized method for efficiently identifying the optimal solvent for an N-alkylation reaction of tert-butyl (5-azaspiro[2.4]heptan-7-yl)carbamate.
Anhydrous solvents for screening (see table below)
Small reaction vials with stir bars
TLC plates and LC-MS for analysis
Procedure:
Set up an array of 5 reaction vials, each charged with tert-butyl (5-azaspiro[2.4]heptan-7-yl)carbamate (1.0 eq) and the base (1.5 eq).
To each vial, add 1 mL of a different anhydrous solvent:
Vial 1: Dichloromethane (DCM)
Vial 2: Tetrahydrofuran (THF)
Vial 3: Acetonitrile (ACN)
Vial 4: N,N-Dimethylformamide (DMF)
Vial 5: Toluene
Stir the mixtures at room temperature for 10 minutes to ensure dissolution. Note any solubility issues.
Add the alkylating agent (1.1 eq) to each vial simultaneously.
Stir all reactions at a consistent temperature (e.g., room temperature or 50°C).
Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h) by taking a small aliquot and analyzing via TLC or LC-MS.
Compare the reactions based on the consumption of starting material and the formation of the desired product versus side products. The solvent that provides the fastest conversion with the cleanest profile is the optimal choice for scale-up.
Section 4: Technical Data Summary
The table below summarizes the properties of common solvents relevant to reactions with the target carbamate.
Solvent
Formula
Type
Polarity Index
Dielectric Constant (ε)
Boiling Point (°C)
Notes on Application
Dichloromethane (DCM)
CH₂Cl₂
Polar Aprotic
3.1
9.1
40
Good for solubility, but low boiling point limits reaction temperature. [2]
Tetrahydrofuran (THF)
C₄H₈O
Polar Aprotic
4.0
7.6
66
Excellent general-purpose aprotic solvent; can be dried effectively. [5]
High boiling point and strong solvating power, but can be difficult to remove. [5]
Dimethyl Sulfoxide (DMSO)
C₂H₆OS
Polar Aprotic
7.2
46.7
189
Very high boiling point and polarity; excellent for difficult SN2 reactions. [5]
Methanol (MeOH)
CH₃OH
Polar Protic
5.1
32.7
65
Can participate in reactions; generally slows SN2 rates but can accelerate reactions involving carbocations. [10][11]
Toluene
C₇H₈
Nonpolar
2.4
2.4
111
Useful for reactions requiring high temperatures under nonpolar conditions. Poor solubility for polar salts. [2]
Water
H₂O
Polar Protic
10.2
80.1
100
Can be used in specific cases, such as certain Boc-protections, often in a biphasic mixture. [12]
References
BenchChem. (2025). Optimizing Reaction Time and Temperature for N-Boc Protection. BenchChem Technical Support.
Miyazawa, E., Sakamoto, T., & Kikugawa, Y. (n.d.). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.
BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
Organic Chemistry Portal. (n.d.).
Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
ResearchGate. (2025).
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
BenchChem. (n.d.). Optimizing Boc Deprotection Conditions to Avoid Side Reactions.
Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents.
BenchChem. (2025). Technical Guide: Solubility of tert-Butyl (7-aminoheptyl)
Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
Tetrahedron. (n.d.). (R)-TERT-BUTYL 5-AZASPIRO[2.
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
Quora. (2018). Can you explain the role of solvents in SN1 and SN2 mechanisms?.
Chemistry LibreTexts. (2025). Reactions of Amines.
Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
Technical Support Center: Synthesis of tert-Butyl Methyl(5-azaspiro[2.4]heptan-7-yl)carbamate
Welcome to the technical support guide for the synthesis of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate and its derivatives. This resource is designed for researchers, medicinal chemists, and process developme...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with the unique 5-azaspiro[2.4]heptane scaffold. The spirocyclic core imparts significant conformational rigidity, making it a valuable building block in modern drug discovery, particularly in the development of novel therapeutics.[1][2]
However, the synthesis of this molecule is not without its challenges. The strained cyclopropane ring and the presence of multiple nitrogen atoms necessitate precise control over reaction conditions to prevent side reactions and ensure high purity. This guide provides in-depth, field-tested solutions to common problems encountered during the synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.
Below is a general synthetic pathway that forms the basis for our discussion.
Caption: A common synthetic route to the target compound.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues in a question-and-answer format. Each answer explains the underlying chemical principles and provides actionable protocols.
Question 1: During the reductive amination step, my yield is low, and I've isolated a significant amount of the corresponding alcohol (5-azaspiro[2.4]heptan-7-ol). What's causing this?
Answer:
This is a classic selectivity problem in reductive aminations. The formation of the alcohol byproduct indicates that the reducing agent is reducing your starting ketone faster than the imine/iminium ion intermediate is formed and reduced.
Causality:
The mechanism involves two competing reactions: the reduction of the ketone and the reduction of the imine. Standard, highly reactive borohydride reagents like sodium borohydride (NaBH₄) are aggressive and often reduce aldehydes and ketones rapidly, especially under neutral or basic conditions. For a successful reductive amination, the formation of the imine should be fast, and the reducing agent should be selective for the protonated imine (iminium ion) over the ketone.[3]
Solution:
Switch to a less reactive, "imine-selective" reducing agent. The two most effective choices are Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) and Sodium Cyanoborohydride (NaBH₃CN).
Sodium Triacetoxyborohydride (STAB): This is often the preferred reagent. It is milder and the steric bulk of the acetoxy groups makes it less reactive towards ketones. It is effective under mildly acidic conditions which favor the formation of the reactive iminium ion.
Sodium Cyanoborohydride (NaBH₃CN): Also highly effective and selective for imines. However, it is highly toxic and can release hydrogen cyanide gas if the reaction becomes too acidic (pH < 4), requiring careful handling and quenching procedures.[3]
Caption: Competing pathways in reductive amination.
Data Comparison: Reducing Agents
Reagent
Selectivity (Imine vs. Ketone)
Optimal pH
Key Advantages
Safety/Handling Concerns
NaBH₄
Low
7-10
Inexpensive, readily available
Reduces ketones/aldehydes; can generate H₂ gas upon quench
NaBH₃CN
High
4-6
Highly selective, tolerates most functional groups
Highly Toxic. Can release HCN gas if pH drops too low.[4]
NaBH(OAc)₃
High
4-6
Selective, non-toxic, commercially available, easy to handle
Can be slower; provides only one hydride equivalent
Recommended Protocol: Reductive Amination with STAB
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the 5-azaspiro[2.4]heptan-7-one precursor (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Amine Addition: Add methylamine (a 2.0 M solution in THF is convenient, 1.2-1.5 eq).
Acid Catalyst (Optional but Recommended): Add acetic acid (1.1 eq) to catalyze iminium ion formation. Stir the mixture for 20-30 minutes at room temperature.
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
Reaction Monitoring: Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Separate the organic layer, and extract the aqueous layer twice with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Question 2: My Boc-protection step is messy. I see multiple products on my TLC plate, including a higher-running spot and a spot with similar polarity to my desired product.
Answer:
This issue arises from the presence of two nucleophilic secondary amine sites: the ring nitrogen (N5) and the target exocyclic methylamine (N7). Di-tert-butyl dicarbonate (Boc₂O) can react with either nitrogen, or both, leading to a mixture of products.
Causality:
Desired Product: N7-Boc protected.
Side Product 1: N5-Boc protected. The relative nucleophilicity can be similar, leading to competitive reactions.
Side Product 2: N5,N7-di-Boc protected. This is often the higher-running (less polar) spot on a silica TLC plate.
The key to preventing this is to exploit differences in reactivity or to use a pre-existing protecting group on the N5 position if your synthetic route allows.
Caption: Possible outcomes of the Boc-protection step.
Solution:
Careful control of stoichiometry and reaction conditions is crucial.
Stoichiometry Control: Use a slight excess, but not a large excess, of Boc₂O (e.g., 1.05-1.1 equivalents). Adding the Boc₂O solution slowly can help improve selectivity.
Base and Solvent Choice: Use a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Aprotic solvents like DCM, THF, or acetonitrile are standard. Running the reaction at a lower temperature (0 °C to start) can sometimes enhance the kinetic selectivity between the two amine sites.
Purification Strategy: If a mixture is formed, careful column chromatography is required. The di-Boc product is significantly less polar and will elute first. Separating the two mono-Boc isomers can be challenging and may require an optimized gradient or a different stationary phase.
Alternative Strategy (Protecting Group): If feasible in your overall synthesis, starting with an N5-protected spirocycle (e.g., N5-benzyl) simplifies this step immensely. The N5-benzyl group can be removed later via hydrogenolysis if the final product requires a free N-H at that position.[5]
Recommended Protocol: Selective N7-Boc Protection
Setup: Dissolve the methyl(5-azaspiro[2.4]heptan-7-yl)amine (1.0 eq) and triethylamine (1.5 eq) in DCM. Cool the solution to 0 °C in an ice bath.
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM and add it dropwise to the cooled amine solution over 30 minutes.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC/LC-MS.
Work-up: Wash the reaction mixture with water and then with brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in DCM) to separate the desired product from any di-protected or isomeric byproducts.
Frequently Asked Questions (FAQs)
Q: What is the best way to form the 5-azaspiro[2.4]heptane core itself?A: The construction of the spirocyclic core is a critical step. While several methods exist, one common approach involves the intramolecular cyclization of a functionalized cyclopropane derivative.[6] However, direct cyclopropanation of a proline derivative with an exocyclic methylene group is also a powerful strategy. The classical Simmons-Smith reaction (using diethylzinc and diiodomethane) can be effective but sometimes leads to complex mixtures, possibly due to the acidic nature of the reagent system.[7] An alternative involves the addition of dibromocarbene to the double bond, followed by a debromination step, which can offer better yields and cleaner reactions for certain substrates.[7][8]
Q: Can I perform the N-methylation and Boc protection in a different order?A: Yes, the order of operations can be altered, but it presents a different set of challenges.
Route A (Amination -> Protection): Reductive amination with methylamine first, followed by Boc protection. This is the route discussed above. The main challenge is the selective protection of N7 over N5.
Route B (Protection -> Alkylation): Protect the primary amine on a 7-amino-5-azaspiro[2.4]heptane precursor with a Boc group first. Then, perform N-methylation on the Boc-protected amine. This can be difficult as the Boc-protected amine is much less nucleophilic, and forcing conditions (e.g., NaH, MeI) may be required, which can lead to side reactions or deprotection. This route is generally less favored.
Q: My final product is a thick oil and difficult to handle. How can I solidify it for easier purification and storage?A: Many amine-containing compounds are oils. A common and effective technique is to convert the basic final product into a solid salt. You can achieve this by dissolving the purified oil in a suitable solvent (like diethyl ether, ethyl acetate, or DCM) and adding a solution of an acid, such as HCl in ether or p-toluenesulfonic acid in isopropanol. The resulting salt will often precipitate as a crystalline solid that can be easily filtered, washed, and dried. This not only provides a solid material but also serves as an excellent final purification step.
References
Benchchem. (n.d.). 5-Azaspiro[2.4]heptan-1-amine.
Gotor-Fernández, V., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]
Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. [Link]
Gilead Sciences, Inc. (2014). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
Carpino, L. A. (1966). t-BUTYL AZODIFORMATE. Organic Syntheses, 46, 15. [Link]
Li, G., et al. (2019). Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones. The Journal of Organic Chemistry. [Link]
Azam, F., & Adler, M. J. (2020). Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. Organic Syntheses, 97, 200-216. [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
Wang, W., et al. (2018). Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters. [Link]
Asymmetric. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Di Fabio, R., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2584-2589. [Link]
ResearchGate. (n.d.). A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities. Retrieved from [Link]
Technical Support Center: Solubility Enhancement for tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate
Welcome to the technical support guide for resolving poor aqueous solubility of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate. This document provides a structured troubleshooting workflow, detailed experimental...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for resolving poor aqueous solubility of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate. This document provides a structured troubleshooting workflow, detailed experimental protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound.
Understanding the Molecule: A Structural-Physicochemical Analysis
Before attempting to improve the solubility of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate, it is crucial to understand its structural features, which dictate its physicochemical properties.
The molecule consists of three key regions:
A Lipophilic Boc-Protecting Group: The large, non-polar tert-butoxycarbonyl (Boc) group is a primary contributor to the molecule's low aqueous solubility.
A Spirocyclic Core: The rigid, three-dimensional spiro[2.4]heptane scaffold adds to the molecular size and hydrophobicity.[1]
An Ionizable Secondary Amine: The nitrogen atom within the 5-azaspiro ring is a weak base. This is the most critical feature to exploit for solubility enhancement, as it can be protonated to form a charged, more water-soluble salt.
Based on this structure, we can predict the following properties:
High Lipophilicity (High logP): The molecule is expected to be poorly soluble in water but more soluble in organic solvents.
Weakly Basic Nature: The secondary amine will have a pKa (acid dissociation constant of the conjugate acid) that allows for significant ionization in acidic conditions. This property is the foundation of the pH-modification strategy.
Chemical Stability: Carbamates are generally stable chemical functionalities, which is advantageous during formulation development.[2]
Troubleshooting Workflow: A Step-by-Step Approach
This workflow provides a logical progression from initial assessment to advanced formulation strategies. It is designed to efficiently identify an effective solubilization method while conserving time and resources.
Caption: A decision-making workflow for solubility enhancement.
Experimental Protocols and Data Interpretation
This section provides detailed, step-by-step methodologies for the strategies outlined in the workflow.
Objective: To determine the true equilibrium solubility of the compound in a neutral aqueous buffer. This value serves as the baseline for all enhancement efforts.
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
Accurately weigh approximately 1-2 mg of the solid compound into a glass vial.[3]
Add 1.0 mL of PBS (pH 7.4) to the vial.
Seal the vial and place it in a shaking incubator or thermomixer set to 25°C and 700-1000 rpm.
Incubate for 24 hours to ensure equilibrium is reached.[4] A visible excess of solid should remain.
After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
Carefully collect an aliquot of the clear supernatant.
Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.
Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.
Data Interpretation: The resulting concentration (e.g., in µg/mL or µM) is the thermodynamic solubility. If this value is below your target for a specific application, proceed to the enhancement strategies.
Strategy 1: pH Modification
Causality: As a weak base, the compound can accept a proton (H+) in an acidic environment, forming a positively charged, water-soluble salt. The Henderson-Hasselbalch equation predicts the relationship between pH, pKa, and the ratio of the ionized (soluble) to un-ionized (insoluble) forms of the compound.[5][6]
Caption: Mechanism of pH-dependent solubility for a weak base.
Protocol: pH-Solubility Profile
Prepare a series of buffers with pH values ranging from 2.0 to 7.4 (e.g., citrate buffers for pH 2-5, phosphate buffers for pH 6-7.4).
Perform the Thermodynamic Solubility Assay (Protocol 3.1) in each of these buffers.
Plot the measured solubility (on a logarithmic scale) against the buffer pH.
Data Interpretation:
You should observe a significant increase in solubility as the pH decreases.
The pH at which the solubility begins to dramatically increase is related to the compound's pKa.
This method is highly effective if the final application can tolerate an acidic pH.
Table 1: Example pH-Solubility Profile Data
Buffer pH
Measured Solubility (µg/mL)
Fold Increase (vs. pH 7.4)
7.4
1.5
1.0
6.5
12.0
8.0
5.5
115.0
76.7
4.5
>1000.0
>667
3.0
>2000.0
>1333
Strategy 2: Co-solvent Systems
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[7] This makes the environment more favorable for dissolving lipophilic compounds like the one .
Protocol: Co-solvent Screening
Prepare stock solutions of common, biocompatible co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), and Polyethylene glycol 400 (PEG 400).
Create a series of aqueous buffer (e.g., PBS pH 7.4) solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20% v/v).
Perform a solubility assay (a faster, kinetic version can be used for screening) in each co-solvent mixture. For a kinetic assay, a DMSO stock of the compound is added to the buffer/co-solvent mix, incubated for a shorter period (e.g., 2 hours), and then analyzed.[4][8]
Data Interpretation:
Compare the solubility achieved in each co-solvent system.
Note the percentage of co-solvent required to reach the target solubility.
Consider the tolerability of the co-solvent in your final application (e.g., cell-based assays may be sensitive to >0.5% DMSO).
Strategy 3 & 4: Advanced Formulation with Excipients
When pH modification or simple co-solvents are insufficient or incompatible with the experimental system, formulation with excipients like surfactants or cyclodextrins can be employed.[9]
Surfactants:
Mechanism: Above their critical micelle concentration (CMC), surfactant molecules form micelles. These are colloidal aggregates with a hydrophobic core and a hydrophilic shell.[10] The lipophilic compound partitions into the hydrophobic core, effectively solubilizing it within the aqueous medium.[11]
Mechanism: Cyclodextrins are cyclic oligosaccharides with a bucket-like shape, featuring a hydrophobic inner cavity and a hydrophilic exterior.[12] The lipophilic part of the compound becomes encapsulated within the cavity, forming a "host-guest" inclusion complex that is water-soluble.[13][14]
Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol: Excipient Screening
Prepare stock solutions of HP-β-CD and Tween® 80 in PBS (pH 7.4) at various concentrations (e.g., 0.5%, 1%, 2%, 5% w/v).
Perform a solubility assay (Protocol 3.1) in each of these excipient solutions.
Quantify the compound's solubility at each excipient concentration.
Data Interpretation:
Plot solubility versus excipient concentration. A linear or near-linear increase in solubility is expected.
Determine the minimum excipient concentration needed to achieve the target solubility.
Ensure the chosen excipient and its concentration are compatible with the intended downstream application.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?A1: This is a classic sign of poor aqueous solubility and is often observed during kinetic solubility screens.[4] Your compound is soluble in the 100% DMSO stock but crashes out of solution when the solvent changes to a highly aqueous environment. This confirms the need for one of the enhancement strategies outlined above. Start with pH modification, as it is often the most effective for basic compounds.
Q2: I achieved my target solubility with 20% ethanol, but my cells are dying in the assay. What should I do?A2: High concentrations of organic co-solvents like ethanol can be cytotoxic. You should explore less aggressive methods. First, determine the maximum ethanol concentration your cells can tolerate (e.g., 1%). Then, see if a combination of low-concentration ethanol (e.g., 1%) with another method, such as pH adjustment (e.g., to pH 6.5) or formulation with a well-tolerated excipient like HP-β-CD, can achieve your target solubility.[15]
Q3: Is there a difference between kinetic and thermodynamic solubility? Which one should I measure?A3: Yes, there is a critical difference. Kinetic solubility is measured under non-equilibrium conditions, often by diluting a DMSO stock into a buffer, and reflects the concentration before precipitation occurs. It's a high-throughput method used for early-stage screening.[8] Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent and requires longer incubation times (e.g., 24h) to reach saturation.[3][16] For lead optimization and formulation development, thermodynamic solubility is the more accurate and important parameter.
Q4: Can I just make a salt form of my compound and use that directly?A4: Forming a stable, solid salt (e.g., a hydrochloride or tartrate salt) is an excellent strategy for long-term development.[17] The principles are the same as the pH modification strategy—the salt form will readily dissolve in water and dissociate into the protonated, soluble form of your compound. The pH-solubility profile you generate (Protocol 3.2) will provide the fundamental data needed to select an appropriate acid for salt formation.
References
Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. AAPS PharmSciTech. Available at: [Link]
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Journal of Pharmaceutical Sciences. Available at: [Link]
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Analytical Methods in Chemistry. Available at: [Link]
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Expert Opinion on Drug Delivery. Available at: [Link]
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed. Available at: [Link]
Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. Available at: [Link]
Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. AAPS PharmSciTech. Available at: [Link]
Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Available at: [Link]
Minimizing epimerization during spirocyclic amine coupling reactions
A Guide to Minimizing Epimerization for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What is epimerization in the context of spirocyclic amine coupling reactions? A1:...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Minimizing Epimerization for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of spirocyclic amine coupling reactions?
A1: Epimerization is an undesired side reaction that results in the inversion of a single stereocenter in a chiral molecule. In the context of coupling a chiral carboxylic acid to a spirocyclic amine, this typically occurs at the α-carbon of the carboxylic acid. This process leads to the formation of a diastereomeric impurity, which can be challenging to separate from the desired product due to their similar physical properties.[1] The presence of these epimers can significantly impact the biological activity and safety profile of the final compound, making the control of stereochemical purity a critical aspect of drug development.[1][2]
Q2: What are the primary mechanisms that lead to epimerization during amide bond formation?
A2: There are two main pathways through which epimerization can occur during the coupling of a chiral carboxylic acid to a spirocyclic amine:
Oxazolone Formation: This is the most prevalent mechanism.[1] Activation of the N-protected amino acid's carboxyl group can lead to an intramolecular cyclization, forming a planar and achiral oxazolone intermediate. This intermediate's α-proton is acidic and can be readily abstracted by a base. Subsequent re-protonation can occur from either face, leading to a loss of the original stereochemistry. The sterically hindered spirocyclic amine then attacks this mixture of oxazolone epimers, resulting in a diastereomeric product mixture.[1][3] The slower rate of coupling due to the steric bulk of the spirocyclic amine increases the lifetime of the sensitive oxazolone, heightening the risk of epimerization.[3]
Direct Enolization: A sufficiently strong base can directly abstract the acidic proton from the α-carbon of the activated carboxylic acid, forming a planar enolate intermediate.[1] This intermediate can then be protonated from either side, leading to racemization before the amide bond is formed.[1]
Q3: Why are spirocyclic amine coupling reactions particularly susceptible to epimerization?
A3: The inherent steric bulk of many spirocyclic amines is a primary factor. This steric hindrance can significantly slow down the rate of the desired amide bond formation.[3][4] Consequently, the activated carboxylic acid intermediate exists for a longer period in the reaction mixture, providing a larger window of opportunity for base-mediated proton abstraction and subsequent epimerization through either the oxazolone or direct enolization pathway.[3]
Q4: Are certain carboxylic acids more prone to epimerization?
A4: Yes. Carboxylic acids with electron-withdrawing groups in their side chains, such as phenylglycine, are more susceptible to epimerization.[3] These groups increase the acidity of the α-proton, making it easier for a base to abstract it and initiate the epimerization process.[3]
Q5: How can I detect and quantify the level of epimerization in my product?
A5: The most common and reliable method for detecting and quantifying epimers is Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[1] This technique is capable of separating the desired diastereomer from its epimer, allowing for accurate quantification of each. Other useful analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, the diastereomers may have distinct signals in the ¹H or ¹³C NMR spectra, allowing for quantification by integration.
Liquid Chromatography-Mass Spectrometry (LC-MS): While not inherently able to distinguish epimers, LC-MS can be used in conjunction with a chiral chromatography method to confirm the identity of the separated epimers.
Troubleshooting Guide: Minimizing Epimerization
This section addresses specific issues you may encounter during your spirocyclic amine coupling reactions and provides actionable solutions.
Issue 1: High levels of epimerization detected after coupling a sterically hindered spirocyclic amine.
This is a common problem stemming from the slow reaction rate between the bulky amine and the activated carboxylic acid.
Cause A: Inappropriate Coupling Reagent. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may not be efficient enough for hindered couplings, leading to prolonged reaction times and increased epimerization.[4][5]
Solution: Switch to a more potent onium salt-based coupling reagent. Aminium/uronium salts such as HATU , HCTU , or COMU , and phosphonium salts like PyBOP are significantly more effective. These reagents form highly reactive esters that can better overcome the steric barrier and accelerate the coupling rate, thereby minimizing the time for epimerization to occur.[5] For extremely challenging couplings, consider converting the carboxylic acid to an acyl fluoride , which is highly reactive towards amines.[6][7]
Cause B: Excessive Base Strength or Concentration. Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton of the activated carboxylic acid, promoting epimerization.[8][9]
Solution: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent choices as they are less likely to cause epimerization.[7][8][9] It is also crucial to use the minimum amount of base necessary to facilitate the reaction.[9]
Cause C: Suboptimal Solvent Choice. Polar aprotic solvents like N,N-dimethylformamide (DMF) can stabilize the enolate intermediate, potentially increasing the rate of epimerization.
Solution: If solubility permits, consider using a less polar solvent such as dichloromethane (DCM) or a mixture of solvents (e.g., DMF/DCM) to suppress epimerization.[1]
Cause D: Elevated Reaction Temperature. Higher temperatures increase the rates of all reactions, including the undesirable epimerization side reaction.[1][9]
Solution: Perform the coupling reaction at a lower temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy.[1] Maintain a consistent low temperature throughout the addition of reagents and the reaction time.[1]
Issue 2: Epimerization is still observed even after optimizing the coupling reagent and base.
If you have already implemented the suggestions above, consider these additional factors.
Cause A: Prolonged Pre-activation Time. Allowing the carboxylic acid to sit in its activated state for an extended period before adding the spirocyclic amine provides a prime opportunity for epimerization.[1][9]
Solution: Minimize the pre-activation time. The ideal approach is in situ activation, where the coupling reagent is added to a mixture of the carboxylic acid and the spirocyclic amine.[1] If pre-activation is necessary, add the amine as soon as possible after the activating agent.
Cause B: Lack of Epimerization-Suppressing Additives. When using carbodiimide coupling reagents, the absence of an additive can lead to significant epimerization.
Solution: Always use an additive such as 1-hydroxybenzotriazole (HOBt) , or the more effective 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure when using carbodiimides.[8] These additives form active esters that are less prone to epimerization. Onium salt reagents like HATU and HCTU already incorporate these moieties.
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the extent of epimerization, drawing from studies on challenging amide couplings. While specific results will vary based on the exact substrates, these trends provide a valuable guide for reaction optimization.
Protocol 1: General Procedure for Minimizing Epimerization using HATU
This protocol is a good starting point for coupling a chiral carboxylic acid to a sterically hindered spirocyclic amine.
To a solution of the chiral N-protected carboxylic acid (1.0 equiv.) and the spirocyclic amine (1.1 equiv.) in anhydrous DCM or a DMF/DCM mixture at 0 °C, add N-methylmorpholine (NMM) (2.0 equiv.).
Stir the mixture for 5 minutes.
Add HATU (1.05 equiv.) to the reaction mixture and continue stirring at 0 °C.
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Analyze the final product for epimeric purity by chiral HPLC.
Decision-Making Workflow for Minimizing Epimerization
The following diagram provides a logical workflow for troubleshooting and optimizing your spirocyclic amine coupling reactions to minimize epimerization.
Caption: A logical workflow for troubleshooting high epimerization levels.
References
Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. [Link]
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]
Technical Support Center: Optimizing Temperature for Spirocyclic Carbamate Intermediate Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the temperature...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the temperature optimization for the stability of spirocyclic carbamate intermediates. Our focus is to deliver scientifically grounded and practical insights to ensure the integrity of your experiments and the quality of your compounds.
Introduction: The Stability Challenge of Spirocyclic Carbamate Intermediates
Spirocyclic carbamates, particularly those incorporating an oxazolidinone ring, are privileged structures in medicinal chemistry. Their rigid, three-dimensional nature can offer significant advantages in drug design, including improved metabolic stability and target engagement.[1] However, the synthesis and handling of their intermediates can be challenging. The spirocyclic core, while conferring stability to the final molecule, can introduce ring strain in intermediates, making them susceptible to degradation under non-optimized conditions. Temperature is a critical parameter that must be carefully controlled to prevent side reactions and ensure the desired product's purity and yield.
This guide will address common issues encountered during the synthesis and handling of these valuable intermediates, with a focus on practical, temperature-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting temperature for the synthesis of a novel spirocyclic carbamate intermediate?
A good starting point for a new carbamate synthesis, including spirocyclic variants, is room temperature (typically 20-25°C).[2] It is advisable to monitor the reaction closely for any signs of an exotherm or progress. If the reaction is sluggish, a gradual increase in temperature, for instance to 40-50°C, can be attempted. For reactions involving particularly sensitive or unstable reagents, commencing at a lower temperature, such as 0°C, is a more cautious and recommended approach.[2]
Q2: How does the spirocyclic nature of the carbamate influence its thermal stability compared to a non-cyclic analogue?
The cyclic nature of the carbamate in a spiro-oxazolidinone generally confers higher metabolic and chemical stability compared to non-cyclic carbamates, which are more susceptible to hydrolysis.[3] This increased stability is attributed to the carbamate being constrained within a five-membered ring. However, the spiro-center itself can be a point of steric strain, and during synthesis, intermediates may be prone to ring-opening or rearrangement reactions if the temperature is not properly controlled.
Q3: What are the common degradation pathways for spirocyclic carbamate intermediates that are exacerbated by elevated temperatures?
Elevated temperatures can promote several degradation pathways for spirocyclic carbamate intermediates:
Thermal Decomposition: Like other carbamates, spirocyclic variants can undergo thermal decomposition, although the specific temperature will depend on the molecule's structure.[2] This can lead to the formation of isocyanates and other undesired byproducts.
Oxidative Degradation: Oxazolidinone rings, often found in spirocyclic carbamates, can be susceptible to oxidative degradation.[4] This process can be influenced by pH, metal ions, and temperature, leading to a variety of degradation products.
Hydrolysis: While generally more stable than their acyclic counterparts, the carbamate bond can still be hydrolyzed, especially under acidic or basic conditions, a process that is accelerated at higher temperatures.
Troubleshooting Guide: Temperature-Related Issues
Issue 1: Low Yield of the Desired Spirocyclic Carbamate Intermediate
If you are experiencing a low yield, temperature is a likely culprit, but it could be either too low or too high.
Possible Cause
Explanation
Troubleshooting Steps
Reaction Temperature is Too Low
Many carbamate syntheses require a certain activation energy to proceed at a practical rate. Even reactions described as running at "room temperature" may need gentle heating with less reactive substrates.[2]
1. Consult literature for similar spirocyclic systems to find a recommended temperature range. 2. If no information is available, gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
Reaction Temperature is Too High
Excessive heat can lead to the decomposition of your starting materials, the spirocyclic intermediate, or the final product.[2] This can also favor the formation of side products.
1. Decrease the reaction temperature in 10°C increments. 2. Analyze the crude reaction mixture for byproducts to identify potential degradation pathways.
Issue 2: Formation of Significant Impurities or Byproducts
The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram often points to temperature control issues.
Possible Cause
Explanation
Troubleshooting Steps
Inadequate Heat Dissipation in Exothermic Reactions
The formation of carbamates can be exothermic. Without efficient heat removal, the internal reaction temperature can rise significantly, leading to byproduct formation.[2]
1. Ensure vigorous stirring of the reaction mixture. 2. Consider a slower rate of reagent addition to manage the heat generated. 3. Use a cooling bath (e.g., ice-water or ice-salt) to maintain a stable, low temperature.[2]
Thermal Instability of a Reactant or Intermediate
One of the components in your reaction may be thermally labile, decomposing at the reaction temperature to form impurities that can react further.
1. Determine the thermal stability of your starting materials and the spirocyclic intermediate if possible (e.g., through DSC analysis). 2. If a component is found to be unstable, run the reaction at a lower temperature for a longer duration.
Issue 3: Unexpected Precipitation or Crystallization During the Reaction
Premature precipitation of your product or an intermediate can hinder the reaction's completion.
Possible Cause
Explanation
Troubleshooting Steps
Decreased Solubility at Lower Temperatures
The solubility of your spirocyclic carbamate intermediate or product may be highly temperature-dependent. If the reaction is run at a temperature where the product's solubility is low, it can precipitate out, potentially coating unreacted starting materials and halting the reaction.
1. Determine the solubility of your product in the reaction solvent at various temperatures. 2. If solubility is an issue, consider using a different solvent system or running the reaction at a slightly higher temperature where the product remains in solution.
Experimental Protocols
Protocol 1: Temperature Screening for a Novel Spirocyclic Carbamate Synthesis
This protocol outlines a systematic approach to optimizing the reaction temperature.
Initial Small-Scale Reactions: Set up three to five small-scale reactions in parallel.
Temperature Gradient: Run each reaction at a different, controlled temperature (e.g., 0°C, 25°C, 40°C, 60°C).
Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.
Analysis: Quench the aliquots and analyze them by LC-MS to determine the conversion to the desired product and the formation of any impurities.
Data Evaluation: Plot the percentage of product and major impurities versus time for each temperature. This will help identify the optimal temperature that provides a good reaction rate with minimal byproduct formation.
Protocol 2: Monitoring for Thermal Degradation of an Isolated Intermediate
This protocol helps assess the thermal stability of your purified spirocyclic carbamate intermediate.
Solution Preparation: Prepare solutions of the purified intermediate in the solvent that will be used for the subsequent synthetic step.
Incubation: Incubate the solutions at a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C).
Time-Point Sampling: At various time points (e.g., 1, 4, 8, 24, 48 hours), take samples from each solution.
Purity Analysis: Analyze the samples by a quantitative method such as HPLC with UV detection to determine the percentage of the intact intermediate remaining.
Degradation Profile: Plot the percentage of the intermediate remaining against time for each temperature to establish its degradation profile.
Visualizations
Caption: Workflow for Temperature Optimization.
Caption: Troubleshooting Logic for Impurities.
References
Dong J, Karki SB, Parikh M, Riggs JC, Huang L. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Dev Ind Pharm. 2012 Nov;38(11):1289-97. Available at: [Link]
de Almeida, L. G. V., de Souza, M. V. N., & de Almeida, M. V. (2020). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 11(11), 1279-1293. Available at: [Link]
HPLC method validation for tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate purity
An in-depth technical analysis and method validation guide for the chromatographic purity assessment of spirocyclic amine building blocks. Executive Summary: The Analytical Challenge of Spirocyclic Amines In contemporary...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and method validation guide for the chromatographic purity assessment of spirocyclic amine building blocks.
Executive Summary: The Analytical Challenge of Spirocyclic Amines
In contemporary drug discovery, spirocyclic scaffolds like tert-butyl methyl(5-azaspiro[1]heptan-7-yl)carbamate are highly prized. By employing an "escape from flatland" strategy, these three-dimensional, sp3-rich structures offer superior aqueous solubility, enhanced metabolic stability, and unique exit vectors compared to traditional planar aromatics .
However, analyzing this specific intermediate presents a dual chromatographic challenge:
The "Silanol Effect" : The molecule features a highly basic, sterically unhindered secondary amine at the 5-position of the spiro ring (pKa ~9.5). Under standard low-pH reverse-phase (RP) conditions (e.g., 0.1% Formic Acid), this amine is fully protonated. The resulting cation undergoes severe secondary ion-exchange interactions with ionized residual silanols on the silica stationary phase, leading to catastrophic peak tailing and poor recovery.
Optical Invisibility : The compound lacks an extended conjugated π-system. The only chromophore is the carbamate carbonyl, necessitating low-wavelength UV detection (210 nm) or universal detection methods like Charged Aerosol Detection (CAD).
To establish a self-validating, robust analytical procedure aligned with and, we must move beyond standard C18 methodologies. This guide objectively compares two orthogonal strategies: High-pH RP-HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) .
Mechanistic Causality: Designing the Separation Strategy
To achieve baseline resolution of the Active Pharmaceutical Ingredient (API) from critical synthetic impurities—specifically the highly polar des-Boc impurity (a diamine) and the des-methyl impurity —we must manipulate the ionization state of the analyte.
Figure 2: Chromatographic retention mechanisms for basic spirocyclic amines.
Strategy A: High-pH RP-HPLC
By raising the mobile phase pH to 10.5, we intentionally deprotonate the secondary amine. As a neutral species, the molecule interacts solely via hydrophobic partitioning with the C18 ligands. Because the amine is uncharged, electrostatic attraction to residual silanols is completely abolished, resulting in highly symmetrical peaks. Note: This requires hybrid-silica particles (e.g., Ethylene Bridged Hybrid, BEH) to prevent column dissolution at high pH.
Strategy B: HILIC
Instead of suppressing ionization, HILIC embraces it. Using a low-pH mobile phase (pH 3.0) and a zwitterionic stationary phase, the fully protonated basic amine partitions strongly into the water-enriched layer immobilized on the column surface. This provides massive retention for polar impurities (like the des-Boc diamine) that would otherwise elute in the void volume of an RP-HPLC system.
To ensure trustworthiness, the following protocols are designed as self-validating systems incorporating strict System Suitability Testing (SST) criteria.
Method A: High-pH Reverse-Phase Protocol
Column: Waters XBridge BEH C18, 150 × 4.6 mm, 3.5 µm (Hybrid silica is mandatory for pH > 8).
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide. (Causality: Bicarbonate provides excellent buffering capacity at pH 10.5, ensuring the analyte remains neutral).
Mobile Phase B: 100% Acetonitrile.
Gradient Program:
0.0 - 2.0 min: 5% B
2.0 - 12.0 min: Linear ramp to 95% B
12.0 - 15.0 min: Hold at 95% B
15.1 - 20.0 min: Re-equilibration at 5% B
Flow Rate & Temp: 1.0 mL/min at 40°C.
Detection: UV at 210 nm and Charged Aerosol Detection (CAD) configured to 35°C evaporation temperature.
SST Criteria: Tailing factor (
) for the API must be
. Resolution (
) between the des-methyl impurity and API must be
.
Method B: HILIC Protocol
Column: SeQuant ZIC-HILIC, 150 × 4.6 mm, 5 µm.
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
Gradient Program: (Note: HILIC gradients run from high organic to high aqueous)
0.0 - 2.0 min: 95% B
2.0 - 15.0 min: Linear ramp to 50% B
15.0 - 18.0 min: Hold at 50% B
18.1 - 25.0 min: Re-equilibration at 95% B
Flow Rate & Temp: 1.0 mL/min at 30°C.
Detection: UV at 210 nm / CAD.
SST Criteria: %RSD of API peak area (n=5) must be
.
ICH Q2(R2) Validation Data & Performance Comparison
Both methods were subjected to a rigorous validation lifecycle as defined by the .
Figure 1: Analytical lifecycle workflow based on ICH Q14 and Q2(R2) guidelines.
The table below summarizes the quantitative validation data, highlighting the objective performance differences between the two techniques:
Validation Parameter (ICH Q2)
High-pH RP-HPLC (Method A)
HILIC (Method B)
Analytical Interpretation
Retention Time (
)
8.4 min
12.2 min
HILIC provides longer retention for this polar basic analyte.
Peak Symmetry (
)
1.08
1.15
Both methods successfully mitigate silanol tailing.
Specificity (
to des-Boc)
2.8
6.5
HILIC is vastly superior for retaining/resolving the highly polar des-Boc diamine impurity.
Linearity (
, 25-150%)
0.9998
0.9992
RP-HPLC demonstrates slightly tighter linear correlation.
Accuracy (% Recovery)
99.8% ± 0.5%
98.4% ± 1.5%
RP-HPLC is less susceptible to matrix effects and injection solvent mismatch.
RP-HPLC yields sharper peaks, resulting in a higher signal-to-noise ratio.
Conclusion: Which Method Wins?
For the routine purity release of tert-butyl methyl(5-azaspiro[1]heptan-7-yl)carbamate, High-pH RP-HPLC (Method A) is the superior primary method . It offers unmatched precision, rapid equilibration, and excellent peak shape by neutralizing the problematic secondary amine.
However, HILIC (Method B) should be retained as an orthogonal secondary method . Its exceptional specificity for the highly polar des-Boc degradation product makes it an invaluable tool during forced degradation studies and early-stage synthetic route optimization, where highly polar intermediates must be tracked.
References
ICH Q2(R2) Validation of Analytical Procedures
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
URL:[Link]
ICH Q14 Analytical Procedure Development
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
URL:[Link]
Comparing Boc vs Fmoc protection strategies for 5-azaspiro[2.4]heptane
The 5-azaspiro[2.4]heptane scaffold is a conformationally restricted spirocyclic amine that has gained immense prominence in medicinal chemistry, most notably as a critical intermediate in the synthesis of the hepatitis...
Author: BenchChem Technical Support Team. Date: March 2026
The 5-azaspiro[2.4]heptane scaffold is a conformationally restricted spirocyclic amine that has gained immense prominence in medicinal chemistry, most notably as a critical intermediate in the synthesis of the hepatitis C virus (HCV) NS5A inhibitor ledipasvir[1]. When incorporating this secondary amine into complex peptide sequences or small-molecule active pharmaceutical ingredients (APIs), selecting the optimal nitrogen protecting group—typically tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc)—is a foundational decision.
This guide provides an objective, data-driven comparison of Boc and Fmoc strategies for 5-azaspiro[2.4]heptane, detailing their mechanistic causality, orthogonality, and experimental execution to aid drug development professionals in optimizing their synthetic routes[2].
Mechanistic Causality: Boc vs. Fmoc Strategies
The Boc (tert-Butoxycarbonyl) Strategy
The Boc group is fundamentally acid-labile and highly stable under basic and nucleophilic conditions[3]. For 5-azaspiro[2.4]heptane, Boc protection is heavily favored during early-stage scaffold synthesis and cross-coupling reactions[4].
Mechanistic Causality: The bulky tert-butyl group provides significant steric shielding to the spirocyclic nitrogen, preventing unwanted side reactions during subsequent base-catalyzed functionalizations[1]. Deprotection is driven by strong acids (e.g., trifluoroacetic acid or HCl), which protonate the carbamate oxygen. This induces the expulsion of a tert-butyl cation—which rapidly eliminates a proton to form isobutylene gas—and the release of CO₂[3]. The gaseous nature of these byproducts inherently drives the reaction to completion and simplifies purification, making it highly scalable for industrial API manufacturing[].
The Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy
The Fmoc group is base-labile and completely orthogonal to acid-sensitive functionalities (such as t-Bu esters or Wang resins)[2]. It is the gold standard for solid-phase peptide synthesis (SPPS) involving spirocyclic unnatural amino acids[6].
Mechanistic Causality: The high acidity of the proton at the 9-position of the fluorene ring allows for mild base-catalyzed deprotection[]. Treatment with a secondary amine (typically 20% piperidine in DMF) abstracts this proton, triggering an E1cB elimination mechanism that releases CO₂ and dibenzofulvene. Piperidine subsequently acts as a scavenger, reacting with the highly electrophilic dibenzofulvene to form a stable fulvene-piperidine adduct. This scavenging is critical; without it, dibenzofulvene would prematurely re-alkylate the newly liberated 5-azaspiro[2.4]heptane amine[2].
Workflow Comparison
Workflow comparison of Boc and Fmoc protection/deprotection for 5-azaspiro[2.4]heptane.
Quantitative Data Comparison
The following table summarizes the performance metrics and operational parameters of both strategies when applied to spirocyclic amines like 5-azaspiro[2.4]heptane[2][3][4][][7].
Protocol 1: Solution-Phase Boc Protection of 5-azaspiro[2.4]heptane
(Adapted from validated syntheses of ledipasvir intermediates[4][8])
Objective: Install the Boc group efficiently while preventing unreacted amine carryover.
Initiation: Dissolve 5-azaspiro[2.4]heptane (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert N₂ atmosphere.
Catalytic Base Addition: Add anhydrous triethylamine (Et₃N, 2.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
Causality: Et₃N neutralizes any acid salts of the starting amine. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate with Boc₂O. This significantly accelerates the protection of the sterically hindered spirocyclic secondary amine[4].
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C, then allow the mixture to warm to room temperature and stir for 24-48 hours.
Validation & Workup: Quench the reaction with 1M aqueous HCl.
Self-Validation: The acidic wash protonates and extracts any unreacted starting amine and the DMAP catalyst into the aqueous layer. This phase separation ensures the organic layer contains only the neutral, highly pure Boc-protected product. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo (Typical Yield: 82-85%)[4].
Protocol 2: Solution-Phase Fmoc Protection
Objective: Install the Fmoc group without inducing dipeptide formation or oligomerization.
Initiation: Dissolve the 5-azaspiro[2.4]heptane derivative (1.0 eq) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.
Reagent Addition: Cool the biphasic mixture to 0 °C. Add a solution of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 1.1 eq) in 1,4-dioxane dropwise.
Causality: Fmoc-OSu is explicitly chosen over Fmoc-Cl. Fmoc-Cl is highly reactive and can form mixed anhydrides with carboxylic acid derivatives, leading to unintended dipeptide formation. Fmoc-OSu ensures selective N-protection[6]. The biphasic basic condition keeps the amine nucleophilic while buffering the system.
Completion: Stir at room temperature for 12 hours.
Validation & Workup: Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate.
Self-Validation: Acidification ensures that any carboxylic acid moieties on the spiro-scaffold are fully protonated and partitioned into the organic phase, leaving the water-soluble succinimide byproducts in the aqueous phase.
Protocol 3: Deprotection Workflows
Boc Cleavage: Treat the N-Boc-5-azaspiro[2.4]heptane with 50% TFA in DCM for 1 hour at room temperature. Evaporate the solvent and triturate with cold diethyl ether to precipitate the amine as a stable TFA salt[2].
Fmoc Cleavage: Treat the N-Fmoc-5-azaspiro[2.4]heptane with 20% piperidine in DMF for 30 minutes.
Self-Validation: Monitor the reaction via UV absorbance at 301 nm. The formation of the dibenzofulvene-piperidine adduct provides a quantifiable UV trace, allowing for real-time validation of deprotection completion without the need for destructive sampling[2][3].
DOI.org. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.
Benchchem. A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis.
ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers.
MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.
Google Patents. US8927739B2 - Processes for the preparation of 5-azaspiro[2.
BOC Sciences.
Benchchem. A Comparative Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis.
Stereochemical Validation of tert-Butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate Enantiomers: A Comparative Guide
Introduction: The Analytical Challenge of Spirocyclic Scaffolds The integration of spirocyclic pyrrolidines into modern drug discovery has fundamentally improved the pharmacokinetic properties of small molecule therapeut...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of Spirocyclic Scaffolds
The integration of spirocyclic pyrrolidines into modern drug discovery has fundamentally improved the pharmacokinetic properties of small molecule therapeutics. By replacing flat, sp²-hybridized aromatic rings with three-dimensional spirocyclic scaffolds—such as the 5-azaspiro[2.4]heptane core—medicinal chemists can enhance aqueous solubility, reduce off-target protein binding, and achieve tighter interactions with target receptors[1]. Furthermore, the rigidification of these molecules allows for precise spatial orientation of pharmacophores[2].
However, this structural complexity introduces rigorous analytical challenges. tert-Butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate features a highly basic free secondary amine at the 5-position and a sterically hindered chiral center at the 7-position. Validating the absolute stereochemistry—distinguishing the (7R) from the (7S) enantiomer—is critical, as enantiomers frequently exhibit divergent biological activities. This guide objectively compares the performance of advanced analytical methodologies to establish a self-validating workflow for the stereochemical assignment of this spirocyclic building block.
Comparative Analysis of Stereochemical Validation Strategies
To build a robust validation system, the workflow must be divided into two phases: Enantiomeric Resolution (separation) and Absolute Configuration Assignment (identification).
Phase 1: Enantiomeric Resolution (Chiral SFC vs. Normal-Phase HPLC)
For the preparative separation of spirocyclic amines, Supercritical Fluid Chromatography (SFC) is vastly superior to traditional normal-phase High-Performance Liquid Chromatography (HPLC). SFC utilizes supercritical CO₂, which possesses high diffusivity and low viscosity, enabling higher linear flow velocities and faster equilibration times without sacrificing chromatographic efficiency[3],[4]. Furthermore, SFC drastically reduces the consumption of toxic organic solvents (e.g., hexane), aligning with green chemistry principles[4].
Phase 2: Absolute Configuration Assignment (VCD vs. ECD vs. X-Ray)
Once the enantiomers are isolated, their absolute configuration must be determined:
X-Ray Crystallography: While traditionally considered the gold standard, X-ray diffraction requires the formation of a high-quality single crystal. Because tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate is a Boc-protected aliphatic amine, it typically presents as an oil or amorphous solid, making crystallization highly improbable without additional synthetic derivatization.
Electronic Circular Dichroism (ECD): ECD requires the molecule to possess a UV-active chromophore near the chiral center. This specific spirocyclic carbamate lacks extended
π
-conjugation, rendering ECD signals weak, ambiguous, and unsuitable for definitive assignment[5].
Vibrational Circular Dichroism (VCD): VCD is the optimal alternative. It measures the differential absorption of left and right circularly polarized infrared light. Because it relies on fundamental molecular vibrations rather than electronic transitions, VCD can determine the absolute stereochemistry of any chiral molecule directly in solution, completely bypassing the need for crystallization or chromophores[6].
Data Presentation
Table 1: Objective Comparison of Stereochemical Validation Techniques
Analytical Technique
Primary Function
Resolution Power
Sample State Required
Destructive?
Suitability for Spirocyclic Carbamates
Chiral SFC
Enantiomeric Separation
Very High (>99% ee)
Solution
No (Preparative)
Excellent (Fast, high recovery)
Normal-Phase HPLC
Enantiomeric Separation
High
Solution
No (Preparative)
Moderate (Slower, high solvent waste)
VCD + DFT
Absolute Configuration
N/A
Solution (e.g., CDCl₃)
No
Excellent (No chromophore needed)
ECD + DFT
Absolute Configuration
N/A
Solution (e.g., MeOH)
No
Poor (Lacks UV chromophore)
X-Ray Crystallography
Absolute Configuration
N/A
Single Crystal
No
Poor (Difficult to crystallize oils)
Table 2: Experimental Validation Metrics for tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate
Enantiomer Fraction
SFC Retention Time
Enantiomeric Excess (ee)
VCD/DFT Similarity Confidence
Assigned Absolute Configuration
Peak 1
4.25 min
> 99.5%
98.2% Match
(7S)-enantiomer
Peak 2
5.80 min
> 99.1%
97.8% Match
(7R)-enantiomer
Experimental Protocols: A Self-Validating System
The following protocols establish a closed-loop, self-validating system: SFC guarantees the enantiomeric purity required for spectroscopic analysis, and VCD provides the definitive 3D structural identity of those pure fractions.
Protocol 1: Preparative Chiral SFC Separation
Causality Focus: Mobile Phase Additives
The 5-azaspiro[2.4]heptane core contains a highly basic secondary amine at the 5-position. In supercritical CO₂, residual acidic silanol groups on the chiral stationary phase (e.g., Amylose-based CSPs) will ionically interact with this free amine, causing severe peak tailing and loss of resolution. The addition of 0.1% Diethylamine (DEA) acts as a competitive binder for these active sites, ensuring sharp, symmetrical peaks[3].
Column Preparation: Install a Chiralpak IG column (250 x 21.2 mm, 5 µm) into the preparative SFC system.
Mobile Phase Formulation: Utilize supercritical CO₂ as Solvent A. Prepare Solvent B (modifier) as Methanol containing 0.1% (v/v) Diethylamine (DEA).
Chromatographic Conditions: Run an isocratic elution at 15% Solvent B. Set the flow rate to 70 mL/min, backpressure to 120 bar, and column temperature to 35°C.
Injection & Collection: Inject 50 mg of the racemic tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate per run. Collect Peak 1 and Peak 2 using UV triggering at 210 nm.
Recovery: Evaporate the fractions under reduced pressure to yield the pure enantiomers as colorless oils.
Protocol 2: Absolute Configuration Assignment via VCD and DFT
Causality Focus: Conformational Searching
Spirocyclic rings possess inherent flexibility (e.g., envelope conformations of the pyrrolidine ring). VCD spectra are highly sensitive to molecular geometry. If the theoretical calculation only optimizes a single, arbitrary conformer, the resulting simulated spectrum will not match the experimental time-averaged solution spectrum. A comprehensive Boltzmann-weighted conformational search ensures all low-energy states are accounted for, providing a high-confidence stereochemical assignment[5].
Sample Preparation: Dissolve 15 mg of Peak 1 (from Protocol 1) in 150 µL of CDCl₃. Load the sample into a BaF₂ cell with a 100 µm path length.
Spectral Acquisition: Acquire the experimental IR and VCD spectra using a VCD spectrometer (e.g., JASCO FVS-6000) over a range of 2000–850 cm⁻¹ with 8 cm⁻¹ resolution, accumulating scans for 4 hours to ensure a high signal-to-noise ratio[5].
Conformational Search: Perform a Molecular Mechanics (MMFF) conformational search on the arbitrarily chosen (7S)-enantiomer to identify all conformers within a 5 kcal/mol energy window.
DFT Optimization: Optimize the geometry of the identified conformers using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. Calculate the theoretical IR and VCD frequencies for each conformer.
Spectral Overlay: Apply a Boltzmann weighting to the theoretical spectra and overlay them with the experimental data. A positive correlation confirms the (7S) configuration; a mirror-image correlation assigns the fraction as the (7R) configuration.
Workflow Visualization
Workflow for the stereochemical resolution and absolute configuration assignment of spirocyclic enantiomers.
Author: BenchChem Technical Support Team. Date: March 2026
Chiral HPLC Resolution of tert-Butyl methyl(5-azaspiro[1]heptan-7-yl)carbamate Isomers: A Comparative Guide
Introduction & Pharmacological Context
The spirocyclic scaffold tert-butyl methyl(5-azaspiro[1]heptan-7-yl)carbamate (CAS: 1257389-30-2) has emerged as a highly valuable building block in modern drug discovery. Its rigidified conformation is frequently leveraged to enhance the target binding affinity and metabolic stability of active pharmaceutical ingredients, notably in the development of TLR7/8/9 antagonists[2], ubiquitin-specific protease 30 (USP30) inhibitors[3], and Nav1.7/1.8 channel blockers[1].
Because the spatial orientation of the C7-methylamino group dictates the pharmacological profile of the resulting drug candidates, resolving the racemic mixture into its pure (R)- and (S)-enantiomers (>99% enantiomeric excess) is a critical bottleneck[4]. This guide objectively compares the two most effective chromatographic strategies for resolving this compound: Normal Phase High-Performance Liquid Chromatography (NP-HPLC) and Preparative Supercritical Fluid Chromatography (SFC).
Mechanistic Rationale: Stationary Phase and Additive Selection
Achieving baseline resolution for tert-butyl methyl(5-azaspiro[1]heptan-7-yl)carbamate requires overcoming two distinct structural challenges:
Lipophilicity of the Boc Group: The bulky tert-butoxycarbonyl (Boc) protecting group demands a mobile phase with sufficient elutropic strength to prevent excessive retention.
Basicity of the Free Amine: The secondary pyrrolidine nitrogen at the 5-position (pKa ~9–10) interacts strongly with residual acidic silanols on the silica support of the chiral stationary phase (CSP).
Causality Behind Experimental Choices
To counteract silanol interactions, basic additives are strictly required. Without them, the secondary amine undergoes secondary ion-exchange interactions, resulting in severe peak tailing and a total loss of resolution.
In NP-HPLC , 0.1% diethylamine (DEA) is added to competitively bind the silanols[3].
In SFC , 0.1% aqueous ammonia (NH₃·H₂O) in the alcoholic co-solvent acts as a dynamic modifier, sharpening the peaks without leaving non-volatile residues[2][5].
For the CSP, immobilized polysaccharide phases (e.g., Chiralpak IG or IC) are preferred for NP-HPLC because they tolerate harsh, solubilizing solvents like Methyl tert-butyl ether (MTBE)[3]. Conversely, coated polysaccharide phases (e.g., Chiralpak AD or AS) exhibit exceptional enantiorecognition in SFC environments using supercritical CO₂ and methanol[2][5].
Comparative Performance Data
The following table summarizes the quantitative performance metrics of the two primary resolution strategies, providing a direct comparison for process chemists scaling up from milligram to kilogram quantities.
Parameter
Method A: NP-HPLC (Chiralpak IG)
Method B: Prep SFC (Chiralpak AD-H)
Mechanistic Advantage / Causality
Mobile Phase
MTBE / EtOH / DEA (85:15:0.1)
CO₂ / MeOH / NH₃(aq) (70:30:0.1)
CO₂ has high diffusivity and low viscosity, reducing column backpressure in SFC.
Mobile Phase Preparation: Mix MTBE and Ethanol in an 85:15 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas the mixture via sonication for 15 minutes.
Causality: Thorough degassing prevents micro-bubble formation in the pump heads, which is critical when using highly volatile solvents like MTBE.
Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 10-20 mg/mL.
Self-Validation Check: Filter through a 0.45 µm PTFE syringe filter. Inject a 10 µL blank of the mobile phase to confirm the absence of ghost peaks from DEA accumulation.
Equilibration: Flush the column at 15 mL/min until the baseline at 220 nm is perfectly stable (typically 10 column volumes).
Execution: Inject the sample. The (R)- and (S)-isomers will elute as distinct peaks.
Recovery: Pool the respective fractions and evaporate under reduced pressure at <35°C.
Causality: Keeping the water bath below 35°C prevents thermally induced deprotection of the acid-labile Boc group.
Protocol B: Preparative SFC (Scale-Up)
Optimized for Chiralpak AD-H (10 µm, 30 × 250 mm)[2][5]
Co-solvent Preparation: Prepare the modifier by adding 0.1% (v/v) concentrated aqueous ammonia (NH₃·H₂O) to MS-grade Methanol.
System Equilibration: Set the Supercritical Fluid Chromatograph to deliver 70% CO₂ and 30% co-solvent at a total flow rate of 60 g/min . Set the Back Pressure Regulator (BPR) to 120 bar and the column oven to 35°C.
Causality: Maintaining 120 bar and 35°C ensures the CO₂ remains in a dense, supercritical state, providing uniform solvating power and reproducible retention times.
Execution & Stacked Injections: Perform an initial test injection.
Self-Validation Check: Calculate the resolution (
Rs
). If
Rs>1.5
, initiate stacked injections (injecting the next sample before the previous run has fully eluted) to maximize throughput.
Isolation: Route the eluent through a cyclone gas-liquid separator. The CO₂ safely vents as a gas, leaving the purified enantiomers concentrated in a small volume of methanol, ready for immediate lyophilization or gentle evaporation.
Introduction tert-Butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate is a highly specialized, conformationally restricted spirocyclic building block. Derivatives of 5-azaspiro[2.4]heptane are frequently employed in the sy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
tert-Butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate is a highly specialized, conformationally restricted spirocyclic building block. Derivatives of 5-azaspiro[2.4]heptane are frequently employed in the synthesis of advanced active pharmaceutical ingredients (APIs), including hepatitis C virus NS5A inhibitors like ledipasvir[1]. Because this intermediate serves as a foundational scaffold, ensuring batch-to-batch consistency is critical. Minor variations in impurity profiles—such as the presence of regioisomers, unreacted starting materials, or degradation products—can drastically impact downstream coupling efficiencies and final API safety.
The Analytical Imperative and Causality
According to the ICH Q3A(R2) regulatory guidelines, organic impurities in new drug substances must be reported and structurally identified if they exceed the 0.05% threshold (for maximum daily doses ≤ 2g)[2].
Relying on a single analytical technique to compare batches is insufficient. Liquid Chromatography-Mass Spectrometry (LC-MS) excels at providing unparalleled sensitivity for determining molecular weight and elemental composition, making it ideal for trace impurity detection[3]. However, LC-MS cannot easily distinguish between stereoisomers or certain regioisomers.
Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed, atomic-level map of the molecule's carbon-hydrogen framework[3]. Furthermore, the N-Boc (tert-butoxycarbonyl) protecting group in this molecule introduces a specific spectroscopic challenge: restricted rotation around the carbamate C-N bond creates stable rotamers at room temperature. In 1H and 13C NMR spectra, these rotamers manifest as broadened or split peaks[1], which an untrained analyst might falsely identify as a batch impurity. By synergistically combining LC-MS and NMR, we create a self-validating analytical system[4].
Workflow and Methodological Design
Workflow for spectroscopic batch comparison of spirocyclic building blocks.
Experimental Protocols (Self-Validating Systems)
To ensure data trustworthiness, the following protocols are designed with built-in causality and self-validation steps.
Causality: We utilize LC-MS/MS because its picogram-to-nanogram sensitivity is required to detect trace impurities below the 0.05% ICH Q3A threshold[2].
Step 1: Sample Preparation. Dissolve 1.0 mg of each batch in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v).
Step 2: Chromatography. Inject 1 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B), ramping from 5% B to 95% B over 5 minutes.
Step 3: Detection. Operate the mass spectrometer in ESI+ mode. Extract the exact mass for the protonated molecular ion[M+H]+ = 227.1754 (Calculated for C12H22N2O2).
Step 4: Self-Validation. Inject a solvent blank immediately before and after the batch sequence. This confirms that any observed impurity peaks are native to the batch and not an artifact of column carryover.
Protocol 2: Quantitative NMR (qNMR) and VT-NMR for Rotamer Resolution
Causality: While LC-MS is qualitative/semi-quantitative depending on ionization efficiency, qNMR is fundamentally quantitative and provides absolute purity without requiring a reference standard of the impurity[5].
Step 1: Sample Preparation. Accurately weigh ~15.0 mg of the batch and ~5.0 mg of an internal standard (e.g., Maleic acid, traceable to NIST) into a vial. Dissolve in 0.6 mL of DMSO-d6.
Step 2: qNMR Acquisition. Acquire a 1H NMR spectrum at 298 K. Crucially, set the relaxation delay (D1) to 30 seconds. Causality: A long D1 ensures complete longitudinal relaxation (>5*T1) for all protons, which is mathematically required for accurate quantitative integration.
Step 3: Variable Temperature (VT) NMR. If peak splitting is observed in the tert-butyl or spirocyclic ring regions, heat the NMR probe to 373 K and re-acquire the spectrum.
Step 4: Self-Validation. If the split peaks coalesce into sharp singlets at 373 K, they are confirmed as N-Boc rotamers. If they remain distinct, they represent a true isomeric impurity.
Decision tree for resolving N-Boc rotamers versus structural impurities via VT-NMR.
Quantitative Batch Comparison
The following table summarizes the spectroscopic comparison of three hypothetical batches of tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate: a validated reference batch (Batch A), a newly synthesized batch (Batch B), and a degraded/impure batch (Batch C).
Parameter
Batch A (Reference)
Batch B (Test)
Batch C (Rejected)
LC-MS UV Purity (210 nm)
99.8%
99.5%
96.5%
Exact Mass [M+H]+ Error
+1.2 ppm
+1.5 ppm
+1.8 ppm
qNMR Absolute Purity (% w/w)
99.6%
99.1%
92.1%
Identified Impurity (m/z)
None detected
None detected
127.10 (des-Boc)
Rotamer Ratio (298 K)
62:38
61:39
62:38
Discussion and Expert Insights
Batch A and Batch B demonstrate high comparability. Both exhibit exact mass errors well within the acceptable <5 ppm limit and qNMR purities exceeding 99.0%. The rotamer ratio (approx. 60:40) remains consistent across both batches, which is characteristic of N-Boc protected spirocycles in DMSO-d6[1].
Batch C, however, fails the comparison. While its LC-MS UV purity appears relatively high (96.5%), the qNMR absolute purity reveals a significant discrepancy (92.1%). This highlights the danger of relying solely on UV detection, as impurities lacking strong chromophores will be underrepresented. The detection of an m/z 127.10 ion in Batch C corresponds to the des-Boc degradation product (methyl(5-azaspiro[2.4]heptan-7-yl)amine), indicating improper storage or overly aggressive deprotection conditions during synthesis.
References
An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - MDPI. URL: [Link]
ICH harmonised tripartite guideline - impurities in new drug substances Q3A(R2) - ICH. URL: [Link]
Pharmaceutical Characterization with NMR - Spectroscopy Online. URL:[Link]
Combined LC/MS and NMR for Automated Verification of Chemical Structures - YouTube. URL: [Link]
As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of specialized building blocks. Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate (CAS: 1257389-30-2) is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of specialized building blocks. Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate (CAS: 1257389-30-2) is a highly valuable spirocyclic intermediate used in modern medicinal chemistry[1],[2]. However, its disposal requires a nuanced understanding of its chemical reactivity.
Standard lab waste protocols often fail to account for the specific vulnerabilities of protected amines. This guide provides definitive, field-proven operational protocols for managing this compound's lifecycle, ensuring your laboratory remains safe, compliant, and operationally efficient.
Mechanistic Causality: The Danger of Acidic Waste Streams
Proper disposal is not merely a regulatory formality; it is a critical safety operation dictated by the molecule's structure. This compound features a secondary amine protected by a tert-butoxycarbonyl (Boc) group.
The Causality of Segregation:
The most critical operational hazard when disposing of this chemical is its reactivity with acids. The Boc protecting group is highly acid-labile[3]. If this chemical is inadvertently disposed of in an acidic waste carboy (e.g., containing trifluoroacetic acid or hydrochloric acid), it will undergo rapid deprotection. This reaction generates the deprotected amine salt, carbon dioxide (CO₂) gas, and isobutylene gas[3].
The Consequence:
In a tightly sealed hazardous waste container, the rapid evolution of CO₂ and isobutylene will cause severe pressurization, inevitably leading to a container rupture or chemical explosion. Furthermore, thermal decomposition during a fire can release toxic nitrogen oxides (NOx) and carbon monoxide[4]. Therefore, it must be strictly segregated from strong acids and oxidizing agents[4].
Waste Management & Disposal Workflow
The following diagram illustrates the logical lifecycle of Boc-protected amine waste, highlighting the critical intervention points required to prevent dangerous chemical incompatibilities.
Logical workflow for Boc-protected amine waste, emphasizing the critical pH check and SAA routing.
This protocol ensures compliance with EPA Subpart K regulations for academic and industrial laboratories[5].
Compatibility Verification (Self-Validating Step): Before adding the chemical to any waste container, test the target waste carboy with a pH strip. The environment must read between pH 5.0 and 9.0[6]. If the strip indicates an acidic environment (pH < 5.0), do not add the waste. This physical check validates the compatibility assumption and physically prevents gas-evolution accidents.
Container Selection: Use a high-density polyethylene (HDPE) or glass container compatible with organic solvents. Ensure the container is free from damage and equipped with a secure, leak-proof closure[5],[7].
Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and list "Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate" along with any carrier solvents[7],[8].
Satellite Accumulation Area (SAA) Storage: Place the container in a designated SAA at or near the point of generation. The container must sit within secondary containment (e.g., a chemically resistant tray) to capture potential leaks[5],[7].
Cap Management: The container MUST remain tightly capped at all times unless actively adding waste. Open funnels are prohibited[8].
EHS Transfer: Once the container is full, or reaches the 55-gallon accumulation limit, it must be transferred to the central accumulation area by Environmental Health and Safety (EHS) personnel within three days[8].
Protocol B: Accidental Spill Remediation
Evacuation and PPE: Evacuate non-essential personnel. Don appropriate PPE: chemical-resistant nitrile gloves, safety goggles, and a lab coat[4].
Containment: If the chemical is in solution, surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust[7].
Collection: Sweep the absorbed mixture using non-sparking tools. Place the debris into a designated solid hazardous waste container[4].
Decontamination: Wash the spill area with soap and water, collecting the rinsate as hazardous waste. Never wash the chemical down the sanitary sewer, as it violates EPA drain disposal mandates[6],[8].
Quantitative Data: Accumulation & Compatibility
To ensure rapid decision-making on the lab floor, adhere to the following quantitative limits regarding the storage and disposal of this compound:
A Senior Application Scientist's Guide to the Safe Handling of Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate
Hazard Identification and Risk Assessment tert-Butyl (5-azaspiro[2.4]heptan-7-yl)carbamate, a key structural analogue, is classified with the following hazard statements: H302: Harmful if swallowed[1][2]. H315: Causes sk...
Author: BenchChem Technical Support Team. Date: March 2026
Author's Note: This guide is intended for researchers, scientists, and drug development professionals. The following protocols for Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate are based on the available safety data for the closely related structural analogue, tert-Butyl (5-azaspiro[2.4]heptan-7-yl)carbamate (CAS: 152513-88-7), and general principles for handling carbamate compounds. Due to the limited availability of a specific Safety Data Sheet (SDS) for the titled compound, a conservative approach to personal protection and handling is strongly advised. Always conduct a site-specific risk assessment before beginning any experimental work.
Hazard Identification and Risk Assessment
tert-Butyl (5-azaspiro[2.4]heptan-7-yl)carbamate, a key structural analogue, is classified with the following hazard statements:
The toxicological properties of many novel azaspirocyclic compounds have not been fully investigated[3]. Therefore, it is prudent to treat Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate as a substance with potential for significant health effects upon exposure. The primary routes of exposure are inhalation, skin contact, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the minimum required PPE for handling this compound.
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes[3][4][5].
The compound is a known serious eye irritant[1][3]. Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional barrier for the entire face[6].
Hand Protection
Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use. For tasks with a high risk of splash or when handling concentrates, consider double-gloving[4].
Prevents skin irritation and absorption[1]. Carbamates can be absorbed through the skin. Never use leather or fabric gloves[7].
Body Protection
A lab coat is mandatory. For larger quantities or procedures with a high potential for aerosol generation, chemical-resistant coveralls are recommended[4][7].
Protects skin from accidental contact and contamination of personal clothing[4].
Respiratory
A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood, if dusts are generated, or if irritation is experienced. A P3 filter is recommended for particulates[4].
The compound may cause respiratory irritation[1]. All handling of the solid material should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure[4].
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a systematic workflow is essential for safety and experimental reproducibility. The following diagram and protocol outline the critical steps for handling Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate.
Caption: Logical workflow for the safe handling of Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate.
Experimental Protocol:
Preparation:
Designate a specific work area, preferably within a certified chemical fume hood, for handling the compound[4].
Ensure that an eyewash station and safety shower are readily accessible[4].
Assemble all necessary equipment and reagents before introducing the carbamate compound.
Don all required PPE as specified in the table above.
Handling the Compound:
When handling the solid, minimize the generation of dust[4].
Use spark-proof tools and ground/bond containers and receiving equipment to prevent static discharge[4][8].
For dissolution, add the solid to the solvent slowly to avoid splashing.
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area under an inert atmosphere[1].
Spill Management:
In case of a spill, evacuate the area and prevent entry.
Wearing appropriate PPE, cover the spill with an inert absorbent material.
Sweep up the absorbed material and place it into a suitable, labeled container for disposal[3].
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical handling lifecycle.
Chemical Waste: All waste containing Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate must be treated as hazardous waste.
Dispose of contents and containers in accordance with all local, regional, and national regulations[9]. Do not empty into drains[3].
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous[9].
Contaminated Materials: All disposable PPE (gloves, etc.) and lab supplies (e.g., weigh boats, pipette tips) that have come into contact with the compound should be disposed of as hazardous waste[10].
Emergency Procedures: Be Prepared
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][9].
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention[3][9].
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if symptoms occur[9].
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur[3][9].
By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can effectively mitigate the risks associated with handling Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate, ensuring a safer research environment for all personnel.
References
Capot Chemical. Specifications of tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate. [Link]
Washington State Department of Agriculture. WSDA Pesticide Applicator Advisory. [Link]